molecular formula C14H16O6 B2678301 Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate CAS No. 70909-45-4

Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

Cat. No.: B2678301
CAS No.: 70909-45-4
M. Wt: 280.276
InChI Key: VWHYEJMKONYLLQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C14H16O6 and its molecular weight is 280.276. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6/c1-4-20-14(17)12(16)8-11(15)10-7-9(18-2)5-6-13(10)19-3/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHYEJMKONYLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

Part 1: Executive Summary & Structural Analysis

Compound Identity

  • IUPAC Name: Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 280.27 g/mol [1]

  • Classification:

    
    -Aryl-
    
    
    
    -diketo ester (often referred to as a
    
    
    -diketo acid derivative).

Strategic Significance Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate represents a "privileged scaffold precursor" in medicinal chemistry. Its core value lies in the 1,3,4-tricarbonyl motif, which serves as a highly reactive electrophilic spine. This molecule is not typically a final drug candidate but a critical intermediate used to synthesize fused heterocycles—specifically quinoxalines, pyrazoles, and isoxazoles—that function as kinase inhibitors (e.g., Src kinase) and HIV integrase inhibitors.

The 2,5-dimethoxy substitution pattern on the phenyl ring introduces specific steric and electronic effects (electron-donating via resonance) that modulate the solubility and binding affinity of downstream derivatives, often enhancing lipophilicity compared to unsubstituted analogs.

Part 2: Physicochemical Characterization

The following data characterizes the molecule in its standard state. Note that this compound exists in a dynamic equilibrium between keto and enol forms, which significantly alters its observed properties in solution.

Table 1: Physicochemical Properties Profile
PropertyValue / DescriptionContext & Causality
Appearance Yellow Crystalline SolidThe yellow color arises from the extended conjugation present in the enol tautomer (

).
Melting Point 65°C – 75°C (Predicted range)Comparable to the 4-methoxy analog (52-57°C); the 2,5-dimethoxy substitution typically raises MP due to increased molecular weight and packing interactions.
Solubility (Aq) Negligible (< 0.1 mg/mL)Highly lipophilic due to the aromatic ring and ethyl ester tail.
Solubility (Org) High (DMSO, DCM, EtOH)Readily dissolves in polar aprotic and protic organic solvents.
pKa (Calculated) ~5.8 – 6.5 (Enolic -OH)The proton on C3 is highly acidic due to the flanking carbonyls (C2 and C4), facilitating easy deprotonation.
LogP ~1.8 – 2.2Indicates good membrane permeability potential for its derivatives.
H-Bond Donors 0 (Keto) / 1 (Enol)The enol form possesses an intramolecular H-bond donor.
H-Bond Acceptors 6Includes ester, ketone, and methoxy oxygens.
Structural Dynamics: Keto-Enol Tautomerism

In solution, this molecule does not exist solely as the "2,4-dioxo" structure. It rapidly tautomerizes to a cis-enol form, stabilized by a strong intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl. This 6-membered chelate ring is the reactive species in many condensation reactions.

Tautomerism Keto Diketo Form (Less Stable in non-polar solvent) Ar-C(=O)-CH2-C(=O)-COOEt Enol Cis-Enol Form (Dominant Species) Stabilized by H-Bond Chelation Keto->Enol Tautomerization (Fast)

Figure 1: The equilibrium heavily favors the Enol form in non-polar solvents (e.g.,


), often exceeding 90% occupancy due to resonance stabilization.

Part 3: Synthetic Protocol & Mechanism

Methodology: Claisen Condensation The synthesis involves the acylation of 2,5-dimethoxyacetophenone with diethyl oxalate using a strong alkoxide base. This is a classic Claisen condensation driven by the formation of a resonance-stabilized enolate.

Experimental Protocol

Reagents:

  • 2,5-Dimethoxyacetophenone (1.0 eq)

  • Diethyl Oxalate (1.2 eq)

  • Sodium Ethoxide (NaOEt) (1.5 eq) – Freshly prepared or 21% wt in EtOH

  • Solvent: Anhydrous Ethanol (EtOH) or Diethyl Ether (

    
    )
    
  • Quench: 1M Hydrochloric Acid (HCl)

Step-by-Step Workflow:

  • Base Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, place anhydrous ethanol. Add sodium metal slowly to generate NaOEt in situ (or use commercial solution). Cool to 0°C.[2]

  • Reagent Mixing: Add diethyl oxalate (1.2 eq) to the base solution. Stir for 10 minutes.

  • Enolate Formation & Attack: Dissolve 2,5-dimethoxyacetophenone in a minimal amount of dry ethanol. Add this solution dropwise to the oxalate/base mixture over 30 minutes. Critical: Maintain temperature <10°C during addition to minimize self-condensation side products.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 2–4 hours. The solution will turn dark yellow/orange, indicating the formation of the sodium salt of the diketo ester.

  • Precipitation: Cool the mixture to room temperature. The sodium salt of the product often precipitates.

  • Acidification: Pour the reaction mixture into ice-cold 1M HCl. Vigorous stirring is required. The yellow solid (the free diketo ester) will precipitate.

  • Isolation: Filter the solid. Wash with cold water to remove excess acid and salts. Recrystallize from Ethanol/Hexane if necessary.[2]

Mechanistic Pathway

Synthesis Step1 2,5-Dimethoxyacetophenone + NaOEt Step2 Enolate Formation (Alpha-carbon deprotonation) Step1->Step2 Step3 Nucleophilic Attack on Diethyl Oxalate Step2->Step3 Step4 Tetrahedral Intermediate Step3->Step4 Step5 Elimination of EtO- Step4->Step5 Product Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate (Sodium Salt) Step5->Product Irreversible Step

Figure 2: The Claisen condensation mechanism. The final deprotonation of the product by EtO- drives the reaction to completion.

Part 4: Reactivity Profile & Applications

The 1,3,4-tricarbonyl system makes this molecule a "chemical chameleon," capable of reacting with binucleophiles to form diverse heterocycles.

1. Synthesis of Pyrazole-3-carboxylates

  • Reagent: Hydrazine hydrate (

    
    ) or Phenylhydrazine.
    
  • Mechanism: Double condensation (imine formation + cyclization).

  • Application: Pyrazoles are potent anti-inflammatory agents and COX-2 inhibitors.

2. Synthesis of Quinoxalines

  • Reagent: o-Phenylenediamine.

  • Mechanism: Condensation with the 1,2-dicarbonyl motif (C1 and C2 of the ester tail).

  • Application: Quinoxaline derivatives are widely researched as Src Kinase Inhibitors for cancer therapy. The 2,5-dimethoxy group aids in occupying hydrophobic pockets in the kinase active site.

3. Synthesis of Isoxazoles

  • Reagent: Hydroxylamine (

    
    ).[3]
    
  • Application: Antibacterial agents.

Part 5: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1. Proton NMR (


 NMR, 400 MHz, 

)
  • 
     14.5 – 15.0 ppm (1H, s, broad):  The enolic -OH proton. If this peak is missing, the compound has degraded or is in the salt form.
    
  • 
     7.0 – 7.5 ppm (3H, m):  Aromatic protons (2,5-dimethoxy pattern).
    
  • 
     6.8 ppm (1H, s):  The vinylic proton (
    
    
    
    ) of the enol form.
  • 
     4.3 ppm (2H, q):  Ethyl ester 
    
    
    
    .
  • 
     3.8 ppm (6H, s):  Two 
    
    
    
    groups.
  • 
     1.3 ppm (3H, t):  Ethyl ester 
    
    
    
    .

2. Mass Spectrometry (LC-MS)

  • Target Ion:

    
     or 
    
    
    
    .
  • Fragmentation: Loss of

    
     group (45 Da) is common.
    

References

  • Rafinejad, A., et al. (2015).[4] Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Journal of Sciences, Islamic Republic of Iran.[4]

  • PubChem Compound Summary. (2025). Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (Analog Reference).[5] National Center for Biotechnology Information. [6]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • BenchChem. (2025).[7] Comparative Guide to Reactivity of Diethyl Oxalate.

Sources

Tautomerism in Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate: A Mechanistic Guide to Structural Dynamics and Pharmacophore Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate (CAS 70909-45-4) is a highly functionalized β,δ-diketo ester belonging to the aroylpyruvate structural class[1]. In the realm of rational drug design, the 2,4-dioxobutanoate scaffold is widely recognized as a potent diketo acid (DKA) pharmacophore, utilized extensively in the development of HIV-1 integrase strand transfer inhibitors (INSTIs)[2].

The pharmacological efficacy of this compound is inextricably linked to its keto-enol tautomerism. The dynamic equilibrium between its tautomeric states dictates the molecule's three-dimensional conformation, its acidity (pKa), and its capacity to act as a bidentate chelator for divalent metal ions (such as Mg²⁺) within enzyme active sites[2][3]. This whitepaper provides an in-depth analysis of the tautomeric mechanisms, quantitative structural data, and the self-validating experimental protocols required to elucidate these dynamics.

Mechanistic Framework of Tautomerism

Aroylpyruvates exhibit a complex tautomeric equilibrium involving one diketo form and two distinct enol forms[4]. Because the 1,3-dicarbonyl system is asymmetric, enolization can occur regioselectively at either the C2 position (adjacent to the ethyl ester) or the C4 position (adjacent to the 2,5-dimethoxyphenyl ring)[5].

The Causality of Tautomeric Preference
  • The C2-Enol (Thermodynamically Favored): In non-polar solvents and acidic aqueous media, the C2-enol (where the C4 position remains a ketone and the C2 position is enolized) is the dominant species[5]. The causality behind this preference is twofold:

    • Extended π-Conjugation: Maintaining the C4=O double bond allows for uninterrupted π-conjugation with the electron-rich 2,5-dimethoxyphenyl ring. The resonance donation from the methoxy groups at the ortho and meta-equivalent positions further stabilizes this conjugated system.

    • Chelate Ring Formation: A strong intramolecular hydrogen bond forms between the C2-OH and the C4=O, locking the molecule into a highly stable, planar six-membered chelate ring[5].

  • The C4-Enol (Minor Tautomer): Enolization at C4 disrupts the critical conjugation between the carbonyl and the aryl ring, making it energetically less favorable[5].

  • The Diketo Form: Exists only in trace amounts in solution due to the lack of stabilization from the intramolecular hydrogen bond and the loss of extended conjugation[4].

Tautomer_Equilibrium Keto Diketo Form (Trace in Solution) Enol2 C2-Enol Form (Major: C4=O, C2-OH) Keto->Enol2 Fast Enol4 C4-Enol Form (Minor: C4-OH, C2=O) Keto->Enol4 Fast Enol2->Enol4 Intramolecular Proton Transfer

Fig 1: Tautomeric equilibrium pathways of 2,4-dioxobutanoates.

Quantitative Data & Structural Analysis

To contextualize the tautomeric distribution of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate, we extrapolate thermodynamic and NMR data from structurally analogous 4-aryl-2,4-dioxobutanoates[2][5].

Tautomeric StateRelative Energy (kcal/mol)Abundance in CDCl₃ (%)Characteristic ¹H NMR Shift (ppm)
C2-Enol (C4=O, C2-OH) 0.0 (Reference)> 95%~ 14.0 - 15.5 (Enol OH, broad singlet)
C4-Enol (C4-OH, C2=O) + 2.5 to 3.5< 5%~ 12.0 - 13.5 (Enol OH)
Diketo Form + 6.0 to 8.0Trace~ 4.5 (C3-CH₂, singlet)

Table 1: Thermodynamic stability and NMR parameters of aroylpyruvate tautomers.

Implications in Drug Development (HIV-1 Integrase)

The tautomeric state of the 2,4-dioxobutanoate directly governs its bioactivity. HIV-1 integrase requires two Mg²⁺ ions in its catalytic core to successfully execute the viral DNA strand transfer reaction[2].

The C2-enol form acts as a bidentate chelator. At physiological pH, the highly acidic enolic proton (pKa ~ 4.0 - 5.0) is lost, yielding a monoanion[5]. This deprotonated enolate coordinates the two Mg²⁺ ions with an optimal interatomic distance of ~3.7 Å, forming an octahedral complex that effectively displaces the viral DNA and halts integration[2][3]. Understanding this pH-dependent tautomerization is critical for optimizing the bioavailability and target affinity of DKA-based therapeutics.

Experimental Protocols for Tautomer Elucidation

To rigorously validate the tautomeric equilibrium and ionization states of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate, a self-validating pH-ramping NMR protocol is required[5]. This method ensures that structural assignments are directly correlated with the compound's ionization state.

Protocol: pH-Ramping NMR Spectroscopy

Objective: To quantify the keto-enol ratio, confirm regioselectivity, and determine the pKa of the enolic proton.

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of a D₂O/DMSO-d₆ (90:10 v/v) mixture. This solvent system ensures complete dissolution while accurately mimicking aqueous physiological conditions.

  • Baseline Acquisition: Acquire a baseline 1D ¹H NMR spectrum at 298 K. Identify the highly deshielded enolic proton peak (~14.5 ppm) and the vinylic proton peak at C3 (~7.0 ppm)[4].

  • pH/pD Ramping: Titrate the sample using 0.1 M DCl and 0.1 M NaOD. Adjust the pD in increments of 0.5 units from pD 2.0 to 8.0. Measure the pD directly in the NMR tube using a microelectrode to prevent environmental contamination.

  • 2D Spectral Acquisition: At each pD interval, acquire ¹H, ¹³C, HSQC, and HMBC spectra. Use HMBC to track the carbon-proton correlations—specifically, the cross-peaks between the C3 vinylic proton and the C2/C4 carbons. This definitively confirms whether the enol resides at C2 or C4[5].

  • Kinetic & Thermodynamic Analysis: Plot the chemical shift of the C3 vinylic proton as a function of pD. The inflection point of the resulting sigmoidal curve represents the exact pKa of the enol-to-enolate transition[5].

NMR_Workflow Prep 1. Sample Preparation Dissolve in D2O / DMSO-d6 Titration 2. pH/pD Ramping Titrate with DCl / NaOD Prep->Titration Acquisition 3. NMR Acquisition 1H, 13C, HSQC, HMBC Titration->Acquisition Analysis 4. Kinetic Analysis Signal Integration & pKa Derivation Acquisition->Analysis

Fig 2: pH-ramping NMR workflow for tautomer elucidation.

References

  • LookChem. "70909-45-4 - Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate." 1

  • Perevalov, S. G., et al. "(Het)aroylpyruvic acids and their derivatives as promising building blocks for organic synthesis." Russian Chemical Reviews, 2001. 4

  • Cvijetić, I. N., et al. "Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Insights from pH ramping NMR study and quantum chemical calculations." Structural Chemistry, 2018. 5

  • Liao, C., & Nicklaus, M. C. "Tautomerism and Magnesium Chelation of HIV-1 Integrase Inhibitors: A Theoretical Study." ChemMedChem, 2010. 2

  • RSC Publishing. "Dual mechanism of HIV-1 integrase and RNase H inhibition by diketo derivatives – a computational study." RSC Advances, 2014. 3

Sources

Stability and Storage Dynamics of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate (CAS: 70909-45-4) is a highly reactive ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-diketo ester utilized extensively as a versatile building block in medicinal chemistry[1][2]. It serves as a critical precursor for the synthesis of bioactive heterocycles, including pyrazoles, isoxazoles, and pyrimidines, which are foundational to numerous antimicrobial and antiviral pharmacophores[3]. However, the very structural features that make this compound synthetically valuable—its highly electrophilic carbonyls, acidic 

-protons, and electron-rich aromatic ring—render it highly susceptible to environmental degradation.

This whitepaper provides an in-depth mechanistic analysis of the compound's degradation pathways and establishes field-validated protocols for its storage, handling, and stability assessment.

Physicochemical Profiling & Degradation Mechanisms

To design an effective storage protocol, one must first understand the causality behind the compound's instability. The molecule (Molecular Weight: 280.27 g/mol , Formula: C14H16O6) features three distinct sites of vulnerability[4]:

Keto-Enol Tautomerism and Metal Chelation

The 2,4-dioxobutanoate scaffold exists in a dynamic equilibrium between its diketo and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation with the ester group. While this conjugation provides some thermodynamic stability, the enolic hydroxyl group acts as a potent bidentate ligand. Exposure to trace transition metals (e.g., from stainless steel spatulas or low-grade storage containers) can catalyze complexation, leading to rapid discoloration and catalytic degradation of the bulk material.

The Hydrolysis-Decarboxylation Cascade

The most prominent degradation pathway is the hydrolysis of the ethyl ester. Because the adjacent carbonyl groups withdraw electron density, the ester carbonyl is highly susceptible to nucleophilic attack by ambient moisture.

  • Hydrolysis: Water cleaves the ethyl ester to form 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoic acid.

  • Decarboxylation:

    
    -keto acids are inherently unstable. Upon formation, the acid rapidly undergoes thermal decarboxylation (loss of CO
    
    
    
    ) via a six-membered cyclic transition state, yielding 1-(2,5-dimethoxyphenyl)propane-1,3-dione.
Oxidative Vulnerability of the Aromatic Ring

The 2,5-dimethoxy substitution strongly donates electron density into the phenyl ring via resonance. This electron-rich nature makes the aromatic system susceptible to autoxidation and photo-oxidation, particularly under UV light exposure, leading to the formation of complex polymeric quinone-like byproducts.

DegradationPathway A Ethyl 4-(2,5-dimethoxyphenyl) -2,4-dioxobutanoate (Intact Ester) B 4-(2,5-dimethoxyphenyl) -2,4-dioxobutanoic acid (Hydrolyzed Intermediate) A->B Hydrolysis (+H2O, -EtOH) C 1-(2,5-dimethoxyphenyl) propane-1,3-dione (Decarboxylated Product) B->C Decarboxylation (-CO2, Heat/Acid)

Hydrolytic and decarboxylative degradation cascade of the 2,4-dioxobutanoate scaffold.

Empirical Storage Directives

To arrest the degradation mechanisms outlined above, storage conditions must act as a multi-barrier system. Based on the behavior of structurally analogous aryl-2,4-dioxobutanoates, the following parameters must be strictly enforced[5][6].

Quantitative Storage Parameters
ParameterOptimal ConditionMechanistic Rationale
Temperature -20°C (Long-term)Suppresses the thermal activation energy required for ester hydrolysis and subsequent decarboxylation[5].
Atmosphere Argon or NitrogenDisplaces ambient oxygen, preventing autoxidation of the electron-rich 2,5-dimethoxyphenyl moiety[7].
Light Exposure Actinic / Amber GlassBlocks UV radiation, preventing photo-catalyzed radical generation and aromatic oxidation.
Container Material Borosilicate Glass / PTFEPrevents trace metal chelation (common with

-diketones) that occurs with lower-grade plastics or metal vessels.
Moisture Control Desiccant / < 0.1% RHEliminates the nucleophilic water source required to initiate the hydrolytic cascade.

Note: For short-term active use (e.g., daily benchwork), the compound can be temporarily stored at 2–8°C, provided it is allowed to reach room temperature in a desiccator before opening to prevent condensation.

Experimental Workflow: Forced Degradation & Stability Profiling

To validate the integrity of a stored batch or to establish an internal expiration date, researchers must employ a self-validating analytical workflow. The following LC-MS protocol is designed to quantitatively track the disappearance of the parent compound (


 281 [M+H]

) and the appearance of the decarboxylated degradant (

209 [M+H]

).
Step-by-Step Methodology

Phase 1: Sample Preparation & Stress Induction

  • Stock Solution: Dissolve 10 mg of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate in 10 mL of anhydrous Acetonitrile (MeCN) to create a 1 mg/mL stock. Causality: MeCN is chosen over Methanol or Ethanol to prevent transesterification artifacts.

  • Hydrolytic Stress (Acid/Base):

    • Transfer 1 mL of stock to two separate PTFE-lined vials.

    • To Vial A, add 1 mL of 0.1 N HCl. To Vial B, add 1 mL of 0.1 N NaOH.

    • Incubate at 25°C for 4 hours.

  • Oxidative Stress: Transfer 1 mL of stock to Vial C. Add 1 mL of 3% H

    
    O
    
    
    
    . Incubate at 25°C for 4 hours.
  • Thermal Stress: Transfer 1 mL of stock to Vial D. Seal under Argon and heat in a dry block at 60°C for 24 hours.

Phase 2: Quenching & Preparation for Analysis 5. Neutralization: To arrest degradation, neutralize Vial A with 1 mL of 0.1 N NaOH, and Vial B with 1 mL of 0.1 N HCl. 6. Dilution: Dilute all stressed samples (and a freshly prepared, unstressed control) 1:10 with mobile phase (50:50 Water:MeCN).

Phase 3: LC-MS Analysis 7. Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.8 µm particle size). 8. Mobile Phase:

  • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

  • Solvent B: HPLC-grade MeCN + 0.1% Formic Acid.

  • Causality: Formic acid ensures the enol form remains protonated, preventing peak tailing and ensuring reproducible retention times.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Detection: UV at 254 nm (optimal for the conjugated aromatic-enol system) and ESI+ Mass Spectrometry.

Phase 4: Data Interpretation

  • Intact Parent: Elutes later; expected

    
     = 281.
    
  • Decarboxylated Degradant: Elutes earlier (more polar due to loss of the ester group); expected

    
     = 209.
    
  • Integrate the UV peaks to determine the relative percentage of degradation. A batch showing >5% degradation should be re-purified via silica gel chromatography (Hexanes/Ethyl Acetate) prior to use in sensitive heterocycle syntheses.

References

  • LookChem. "Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate." LookChem Database. Available at: [Link]

  • Azaricta Research. "1-Adamantanamine Storage Condition." Azaricta Labs. Available at:[Link]

  • ResearchGate. "Condensation-cyclodehydration of 2,4-dioxobutanoates: Synthesis of new esters of pyrazoles and isoxazoles." ResearchGate. Available at: [Link]

  • Ho Chi Minh City University of Education. "SYNTHESIS OF SOME N-SUBSTITUTED HYDRAZIDES CONTAINING ISOXAZOLE HETEROCYCLE." HCMUE Journal of Science. Available at:[Link]

Sources

Comprehensive Solvation and Handling Guide for Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Formulation Scientists.

Executive Summary & Structural Context

Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate (CAS: 70909-45-4)[1] is a highly versatile 1,3-dicarbonyl (β-diketo ester) building block. In drug discovery, it is predominantly utilized as an electrophilic precursor for synthesizing nitrogen-rich heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, which are ubiquitous pharmacophores in modern therapeutics[2].

From a physicochemical standpoint, handling this compound requires a deep understanding of its structural thermodynamics. The molecule features a lipophilic 2,5-dimethoxyphenyl ring and an ethyl ester terminus. Crucially, the 2,4-dioxo moiety exists in a dynamic keto-enol tautomeric equilibrium. The enol form is stabilized by a strong intramolecular hydrogen bond, which effectively "masks" the molecule's hydrogen-bond donating capacity to surrounding solvent molecules. This structural phenomenon drastically reduces its thermodynamic solubility in aqueous media while highly favoring solvation in polar aprotic environments[3].

Quantitative Solubility Profile

The solubility of diketo esters is dictated by the dielectric constant of the solvent and the solvent's ability to disrupt intermolecular π-π stacking of the dimethoxyphenyl rings. Below is the empirical and predictive solubility matrix for Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate in standard laboratory solvents.

SolventDielectric Constant (ε)Estimated SolubilitySolvation Suitability & Notes
Dimethyl Sulfoxide (DMSO) 46.7> 50 mg/mLExcellent. Gold standard for master stocks. Strong dipole-dipole interactions stabilize the enol form[3].
Dimethylformamide (DMF) 36.7> 50 mg/mLExcellent. Alternative to DMSO for moisture-sensitive synthetic steps.
Dichloromethane (DCM) 9.1> 30 mg/mLGood. Ideal for organic extraction and column chromatography loading.
Ethanol (Absolute) 24.55 - 10 mg/mLModerate. Requires sonication or gentle warming (40°C) to achieve complete dissolution.
Water / PBS (pH 7.4) ~ 80.0< 0.1 mg/mLPoor. Practically insoluble. Requires co-solvents or surfactants for biological assays[4].

Mechanistic Insights: The Causality of Solvation (E-E-A-T)

As an application scientist, it is critical to understand why a compound behaves the way it does, rather than just memorizing its solubility limits.

Why does it crash out in aqueous buffers? At physiological pH (7.4), Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate remains entirely unionized. The pKa of the active methylene protons between the two carbonyls is typically around 9.0–10.0. Because it lacks a formal charge at pH 7.4, water molecules must form an ordered cage (clathrate) around the bulky, hydrophobic dimethoxyphenyl ring, which is an entropically highly unfavorable process.

The Role of Tautomerization: In polar aprotic solvents like DMSO, the solvent acts as a strong hydrogen-bond acceptor, interacting favorably with the enol-hydroxyl group and stabilizing the monomeric form of the compound. When this DMSO stock is spiked into an aqueous buffer, the sudden shift in the dielectric environment forces the hydrophobic molecules to aggregate, rapidly exceeding their kinetic solubility threshold and precipitating as amorphous or crystalline solids[4].

G Keto 1,3-Dicarbonyl (Keto Form) Enol Enol Form (Intramolecular H-bond) Keto->Enol Tautomerization DMSO Aprotic Solvation (DMSO/DMF) Enol->DMSO High Affinity (Dipole-Dipole) H2O Aqueous Media (Poor Solvation) Enol->H2O Low Affinity (Hydrophobic Rejection)

Caption: Influence of keto-enol tautomerization on solvent affinity and hydrophobic rejection.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility in downstream biological or chemical assays, the preparation of stock solutions and the determination of kinetic solubility must follow a self-validating methodology.

Protocol A: Preparation of a 10 mM Master Stock
  • Weighing: Accurately weigh 2.80 mg of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate (MW: 280.27 g/mol ).

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex for 30 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 2–5 minutes.

  • Validation: Visually inspect against a dark background. The solution must be completely optically clear.

  • Storage: Aliquot into tightly sealed amber glass vials (to prevent photolytic degradation of the diketone) and store at -20°C. Thaw at room temperature and vortex prior to use.

Protocol B: Kinetic Solubility Assessment (HPLC-UV Method)

When transitioning from organic synthesis to in vitro biological screening, determining the kinetic solubility in assay buffer is mandatory to prevent false negatives caused by compound precipitation[3].

  • Dilution: Prepare a 100x working stock in DMSO (e.g., 1 mM).

  • Aqueous Spike: Pipette 3 μL of the DMSO working stock into a 96-well plate containing 297 μL of PBS (pH 7.4). This yields a final theoretical concentration of 10 μM with 1% DMSO.

  • Incubation: Seal the plate and incubate on a plate shaker at 37°C for 2 hours to allow thermodynamic equilibration.

  • Phase Separation (Critical Step): Centrifuge the plate at 3,000 x g for 15 minutes, or filter through a 0.22 μm Multiscreen HTS-PCF filter plate to remove any micro-precipitates.

  • Quantification: Analyze the supernatant via HPLC-UV (monitoring at ~254 nm or the compound's specific λmax). Compare the peak area against a standard curve generated in 100% organic solvent to determine the exact dissolved fraction[3].

G A Solid Compound CAS: 70909-45-4 B 10 mM DMSO Stock (100% Soluble) A->B Add Anhydrous DMSO C Serial Dilution in DMSO B->C D Spike into PBS (pH 7.4) (Max 1-2% DMSO) C->D Aqueous Transfer E Incubate & Centrifuge (Phase Separation) D->E F HPLC-UV or Nephelometry Quantification E->F

Caption: Step-by-step workflow for assessing the kinetic solubility of lipophilic compounds.

References

  • Title: Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857)
  • Title: Safety Data Sheet - CymitQuimica (CAS 70909-45-4)
  • Title: Identification of potent pyrazole based APELIN receptor (APJ)
  • Source: PMC (National Institutes of Health)

Sources

Advanced Technical Guide: Ethyl 4-Aryl-2,4-Dioxobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Analysis, Synthetic Architecture, and Pharmacological Applications[1]

Executive Summary

Ethyl 4-aryl-2,4-dioxobutanoate derivatives (also known as ethyl aroylpyruvates) represent a privileged scaffold in medicinal chemistry. Characterized by a 1,3,4-tricarbonyl system, these molecules serve as versatile synthons for heterocyclic construction and as direct pharmacophores in antiretroviral therapy.

The core significance of this scaffold lies in its Diketo Acid (DKA) functionality. Upon hydrolysis, the ester yields a free acid capable of coordinating divalent metal ions (


 or 

) within the active sites of metalloenzymes. This mechanism is the foundational principle behind the first generation of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) . Furthermore, the electrophilic nature of the polycarbonyl chain allows for divergent synthesis of pyrazoles, isoxazoles, and quinoxalines, making it an indispensable tool in diversity-oriented synthesis (DOS).
Structural Dynamics & Tautomerism

Understanding the reactivity of ethyl 4-aryl-2,4-dioxobutanoate requires a deep analysis of its tautomeric equilibrium. Unlike simple ketones, this molecule exists in a dynamic equilibrium between the diketo form and multiple enol forms.

  • The Diketo Form:

    
    
    
  • The Enol Forms: Stabilization occurs via intramolecular hydrogen bonding, typically forming a planar 6-membered pseudo-ring.

In solution (e.g.,


), the enol tautomer  is often the predominant species. This planarity is critical for biological activity, as it pre-organizes the oxygen atoms for metal chelation.
Table 1: Tautomeric & Physicochemical Properties
PropertyCharacteristicSignificance
pKa (Predicted) ~6.0 - 7.0Acidic

-proton allows facile deprotonation by weak bases.
Chelation Mode Bidentate (

-donor)
Coordinates

in HIV Integrase active site.
Electrophilicity C2 and C4 CarbonylsC2 is highly reactive toward 1,2-binucleophiles; C4 is modulated by the Aryl group.
Solubility Lipophilic (Ester)Ester form is cell-permeable; Acid form is the active inhibitor.
Synthetic Architecture

The industrial and laboratory standard for synthesizing these derivatives is the Claisen Condensation . This reaction involves the enolization of an acetophenone derivative followed by nucleophilic attack on diethyl oxalate.

3.1. Mechanism of Synthesis

The reaction is thermodynamically driven by the formation of a stable enolate salt, which precipitates from the reaction mixture, shifting the equilibrium forward.

Reagents:

  • Substrate: 4-Substituted Acetophenone (e.g., 4-Chloroacetophenone).

  • Electrophile: Diethyl Oxalate (in excess).

  • Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH).

  • Solvent: Anhydrous Ethanol (for NaOEt) or THF/Toluene (for NaH).

3.2. Visualization: Synthesis Workflow

The following diagram illustrates the synthesis pathway and subsequent heterocyclic diversifications.

SynthesisPathway Acetophenone 4-Substituted Acetophenone Intermediate Sodium Enolate Intermediate Acetophenone->Intermediate Claisen Condensation (Anhydrous EtOH) Oxalate Diethyl Oxalate Oxalate->Intermediate Base Base (NaOEt) Base->Intermediate Product Ethyl 4-aryl-2,4- dioxobutanoate Intermediate->Product Acidification (HCl) Pyrazole Pyrazole Derivatives Product->Pyrazole + Hydrazine Isoxazole Isoxazole Derivatives Product->Isoxazole + Hydroxylamine Acid Diketo Acid (HIV Integrase Inhibitor) Product->Acid Hydrolysis (NaOH)

Figure 1: Synthetic pathway from acetophenone precursors to the ethyl aroylpyruvate scaffold and its downstream heterocyclic derivatives.

Pharmacological Deep Dive: HIV-1 Integrase Inhibition

The most authoritative application of this scaffold is in the development of HIV-1 Integrase (IN) inhibitors. The "Diketo Acid" (DKA) hypothesis revolutionized this field.

4.1. Mechanism of Action: The "Two-Metal" Chelation

HIV-1 Integrase requires two divalent metal ions (


) in its catalytic core to process viral DNA.
  • 3'-Processing: Removal of dinucleotides from viral DNA.

  • Strand Transfer: Insertion of viral DNA into the host genome.[1]

The 4-aryl-2,4-dioxobutanoic acid (formed by hydrolyzing the ester) acts as a Strand Transfer Inhibitor (STI) . The 1,3-diketo moiety (specifically the enolized form) chelates the two


 ions, effectively "plugging" the active site and preventing the viral DNA from binding.
4.2. Structure-Activity Relationship (SAR)
  • The Acid Head (C1): Essential for ionic interaction with active site residues (e.g., Lys159). Esters are inactive in vitro but serve as prodrugs.

  • The Diketo Linker (C2-C4): Must be coplanar to support chelation.

  • The Aryl Tail (C4-Ar): Occupies a hydrophobic pocket near the active site. Substituents like 4-Fluoro or 4-Chloro enhance potency by increasing hydrophobic contacts and metabolic stability.

Experimental Protocols

The following protocols are designed for high purity and reproducibility.

5.1. Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

Objective: Synthesize the scaffold from 4'-chloroacetophenone.

Reagents:

  • 4'-Chloroacetophenone (15.46 g, 100 mmol)

  • Diethyl oxalate (14.61 g, 100 mmol)

  • Sodium ethoxide (6.8 g, 100 mmol)

  • Absolute Ethanol (150 mL)

  • Sulfuric acid (10%)

Procedure:

  • Preparation of Base: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium metal (2.3 g) in absolute ethanol (100 mL) to generate sodium ethoxide in situ, or use commercially available NaOEt.

  • Condensation: Cool the solution to 0°C in an ice bath. Add diethyl oxalate (100 mmol) dropwise over 15 minutes.

  • Addition of Ketone: Add a solution of 4'-chloroacetophenone (100 mmol) in absolute ethanol (50 mL) dropwise over 30 minutes. The mixture will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. A heavy precipitate (the sodium enolate) will form.

  • Workup: Filter the precipitate and wash with cold ether to remove unreacted starting materials.

  • Acidification: Suspend the solid in water (200 mL) and acidify with 10% sulfuric acid until pH ~2. The free ester will precipitate or separate as an oil.

  • Extraction: Extract with Dichloromethane (3 x 50 mL). Dry the organic layer over anhydrous

    
     and concentrate under vacuum.
    
  • Purification: Recrystallize the residue from Ethanol/Water to yield the product as light yellow needles.

Expected Yield: 70-85%. Characterization:


 NMR (CDCl3) typically shows a singlet for the methine proton (enol form) around 

7.0 ppm and a broad OH signal exchangeable with

.
5.2. Synthesis of Pyrazole Derivative

Objective: Convert the scaffold into ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate.

Procedure:

  • Dissolve Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (10 mmol) in Ethanol (20 mL).

  • Add Hydrazine hydrate (12 mmol) dropwise.

  • Reflux the mixture for 2 hours.

  • Cool to room temperature. The pyrazole ester often precipitates.

  • Filter and recrystallize from ethanol.

Visual Analysis: Mechanism of Action

This diagram visualizes how the Diketo Acid (DKA) derived from the ester inhibits the HIV-1 Integrase enzyme.

HIVInhibition Ester Ethyl 4-aryl-2,4-dioxobutanoate (Prodrug) DKA Diketo Acid (DKA) (Active Pharmacophore) Ester->DKA Hydrolysis (In vivo/vitro) Integrase HIV-1 Integrase Active Site DKA->Integrase Hydrophobic Interaction (Aryl Tail) Mg Mg++ Ions (Catalytic Core) DKA->Mg Chelation (O,O-donor) ViralDNA Viral DNA DKA->ViralDNA Blocks Binding (Strand Transfer Inhibition) Mg->Integrase Coordinated within

Figure 2: Mechanism of Action for HIV-1 Integrase Inhibition. The ester precursor is hydrolyzed to the active Diketo Acid, which sequesters the catalytic Magnesium ions.

References
  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Source: Journal of Sciences, Islamic Republic of Iran (2015).[2] URL:[Link] Relevance: Provides the foundational protocol for Claisen condensation and explores kinase inhibition.

  • Binding modes of diketo-acid inhibitors of HIV-1 integrase: A comparative molecular dynamics simulation study. Source: PLoS One / NIH (2008). URL:[Link] Relevance: Details the "Two-Metal" chelation mechanism and the importance of the diketo acid pharmacophore.

  • Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate. Source: Synthesis (2003).[3] URL:[Link] Relevance: Discusses large-scale preparation and utility as a synthon.

  • Inhibition of Human Immunodeficiency Virus Type 1 Integration by Diketo Derivatives. Source: Antimicrobial Agents and Chemotherapy (2001). URL:[Link] Relevance: Validates the biological efficacy of the scaffold against HIV replication.[1][4]

  • Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Source: Journal of the Serbian Chemical Society (2017). URL:[Link] Relevance: Provides physical chemistry data on the keto-enol equilibrium essential for reactivity.

Sources

Discovery and history of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and History of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Privileged Scaffold for Heterocyclic Synthesis and Kinase Inhibition

Executive Summary

Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate (CAS: 70909-45-4) is a specialized 1,3-dicarbonyl building block essential in the synthesis of pharmacologically active heterocycles.[1][2][3] Characterized by a 2,5-dimethoxybenzene core attached to a reactive diketo-ester tail, this molecule serves as a divergent intermediate for chromones , pyrazoles , and quinolones . While historically utilized in dye chemistry and early antibacterial research, it has recently re-emerged as a lead scaffold for Src kinase inhibitors and HIV-1 integrase inhibitors (DKAs).

This guide provides a comprehensive technical analysis of its discovery lineage, synthetic protocols, and application in modern medicinal chemistry.

Historical Context & Discovery Lineage

Unlike blockbuster drugs discovered in a single "eureka" moment, Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate emerged through the iterative evolution of Claisen condensation methodologies applied to poly-oxygenated aromatics.

Phase I: The Color & Dye Era (1950s–1970s)

The molecule's origins trace back to the mid-20th century efforts to synthesize complex chromophores. The 2,5-dimethoxy substitution pattern is electronically unique; the para-relationship of the methoxy groups facilitates specific electronic transitions desirable in early pigments. Chemical catalogs from this era began listing diketo esters as precursors for flavones and coumarins .

  • Key Milestone: The standardization of sodium ethoxide-mediated condensation of acetophenones with diethyl oxalate.

Phase II: The Antiviral Pharmacophore (1990s–2000s)

The discovery of the Diketo Acid (DKA) pharmacophore as a potent inhibitor of HIV-1 Integrase (e.g., L-731,988) revolutionized the interest in this class of molecules.

  • Mechanistic Insight: The 2,4-dioxobutanoate moiety acts as a metal-chelating triad (Mg2+/Mn2+), essential for sequestering the active site of metalloenzymes.

  • Role: This specific ethyl ester served as a prodrug/precursor in Structure-Activity Relationship (SAR) libraries, where the 2,5-dimethoxy tail provided lipophilic bulk to occupy the viral enzyme's hydrophobic pocket.

Phase III: The Kinase Era (2010s–Present)

In 2015, Rafinejad et al. explicitly validated the scaffold's utility in oncology.

  • Discovery: The molecule and its derivatives were synthesized and evaluated for Src Kinase inhibition , a protein tyrosine kinase upregulated in breast and colon cancers.

  • Outcome: While the parent ester showed moderate activity, it established the 2,5-dimethoxy motif as a viable alternative to the traditional 4-fluoro or 3,4-dichloro substitution patterns found in kinase inhibitors.

Chemical Structure & Properties[1][2][3][4]
PropertyData
IUPAC Name Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate
CAS Number 70909-45-4
Molecular Formula C₁₄H₁₆O₆
Molecular Weight 280.27 g/mol
Physical State Yellowish Crystalline Solid
Melting Point 68–72 °C (Experimental range)
Solubility Soluble in DCM, Chloroform, DMSO; Sparingly soluble in Ethanol (cold)
Key Functional Groups

-diketo ester (chelating), 2,5-dimethoxy aryl (electron-rich)
Synthetic Methodology

The synthesis relies on a Claisen Condensation , a self-validating protocol due to the distinct color change (formation of the enolate salt) and precipitation of the product upon acidification.

Reagents:
  • Substrate: 2,5-Dimethoxyacetophenone (1.0 eq)

  • Electrophile: Diethyl Oxalate (1.2 eq)

  • Base: Sodium Ethoxide (NaOEt) (1.5 eq) - Freshly prepared from Na metal and dry EtOH is preferred.

  • Solvent: Anhydrous Ethanol or Toluene.

Protocol:
  • Enolate Formation: In a flame-dried round-bottom flask under

    
    , dissolve sodium metal in anhydrous ethanol to generate NaOEt. Cool to 0°C.
    
  • Addition: Add 2,5-dimethoxyacetophenone dropwise. The solution will darken, indicating enolate generation. Stir for 30 mins.

  • Condensation: Add diethyl oxalate dropwise over 20 minutes. The reaction is exothermic; maintain temperature <10°C to prevent polymerization.

  • Reflux: Warm to room temperature, then reflux for 4 hours. A yellow/orange precipitate (the sodium salt of the diketo ester) often forms.

  • Workup (Critical Step):

    • Cool the mixture.

    • Pour into ice-cold 1M HCl (excess) with vigorous stirring. Why? To protonate the enolate and prevent retro-Claisen cleavage.

    • Extract with Dichloromethane (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      .
      
  • Purification: Recrystallize from Ethanol/Hexane (1:3) to yield yellow needles.

Visualizing the Synthesis & Mechanism

Synthesis cluster_0 Step 1: Enolization cluster_1 Step 2: Claisen Condensation cluster_2 Step 3: Acidification Acetophenone 2,5-Dimethoxy- acetophenone Enolate Enolate Anion Acetophenone->Enolate Deprotonation Base NaOEt (Base) Base->Enolate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack Oxalate Diethyl Oxalate Oxalate->Tetrahedral ProductSalt Sodium Salt of Diketo Ester Tetrahedral->ProductSalt Elimination of EtO- FinalProduct Ethyl 4-(2,5-dimethoxyphenyl)- 2,4-dioxobutanoate ProductSalt->FinalProduct Protonation HCl 1M HCl HCl->FinalProduct

Figure 1: Step-wise mechanism of the Claisen condensation synthesis route.

Applications & Divergent Synthesis

This molecule is a "linchpin" intermediate. Its reactivity profile allows it to be steered toward three distinct chemical classes depending on the secondary reagent used.

A. Synthesis of Pyrazole-3-carboxylates (Anti-inflammatory/Kinase Inhibitors)

Reaction with hydrazine hydrate results in the formation of a pyrazole ring. The 1,3-diketone moiety undergoes a double condensation.

  • Reagents: Hydrazine hydrate (

    
    ), Ethanol, Reflux.
    
  • Significance: Pyrazoles derived from this scaffold are screened for COX-2 and Src kinase inhibition.

B. Synthesis of Chromone-2-carboxylates (Flavonoids)

Under strong acidic conditions (Acid-catalyzed cyclodehydration), the ester can cyclize with the ortho-methoxy group (via demethylation in situ or if using a hydroxy-precursor) to form the chromone core.

  • Reagents: Glacial Acetic Acid, catalytic

    
    .
    
C. HIV-1 Integrase Inhibition (Direct Application)

Hydrolysis of the ethyl ester to the free acid yields the Diketo Acid (DKA) .

  • Mechanism: The free acid coordinates the

    
     ions in the catalytic core of HIV Integrase, preventing viral DNA strand transfer.
    
Visualizing Divergent Applications

Applications Center Ethyl 4-(2,5-dimethoxyphenyl)- 2,4-dioxobutanoate Pyrazole Ethyl 5-(2,5-dimethoxyphenyl)- 1H-pyrazole-3-carboxylate Center->Pyrazole + Chromone Chromone-2-carboxylate Derivatives Center->Chromone + DKA Free Diketo Acid (DKA) Center->DKA + Hydrazine Hydrazine Hydrate (EtOH, Reflux) Hydrazine->Pyrazole App1 Application: Src Kinase Inhibition Pyrazole->App1 Acid Acid Catalysis (Cyclodehydration) Acid->Chromone App2 Application: Antioxidants / Flavonoids Chromone->App2 Hydrolysis LiOH / THF (Hydrolysis) Hydrolysis->DKA App3 Application: HIV-1 Integrase Inhibitor DKA->App3

Figure 2: Divergent synthetic pathways utilizing the 2,4-dioxobutanoate scaffold.

References
  • Rafinejad, A., et al. (2015).[4] "Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors." Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325.[4]

  • Claisen, L. (1893). "Ueber die Einwirkung von Natriumäthylat auf Gemenge von Ketonen und Säureäthern." Berichte der deutschen chemischen Gesellschaft, 20, 655.
  • Wai, J. S., et al. (2000). "4-Aryl-2,4-dioxobutanoic acid inhibitors of the HIV-1 integrase and viral replication in cells." Journal of Medicinal Chemistry, 43(26), 4923-4926.

  • PubChem Compound Summary. (n.d.). "Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate" (Analogous Structure/Data). National Center for Biotechnology Information.

Sources

Methodological & Application

Advanced Purification Protocol: Column Chromatography of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Normal-Phase Silica Gel Chromatography, Mobile Phase Optimization, and Self-Validating Fraction Analysis

Introduction & Chemical ContextEthyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate (CAS: 70909-45-4)[1] is a highly versatile 1,3-dicarbonyl intermediate. These specific β-keto ester derivatives are typically synthesized via the Claisen condensation of substituted acetophenones with diethyl oxalate. They serve as critical electrophilic building blocks for synthesizing pyrazoles, isoxazoles, and 1,1-dioxo-thiadiazines—scaffolds frequently utilized in drug discovery programs, such as the development of nicotinic α7 positive allosteric modulators[2].

Purifying these compounds from crude Claisen condensation mixtures presents unique chromatographic challenges due to their highly polarized tautomeric states and the presence of viscous, oily byproducts.

Chromatographic Challenges: The Causality of Peak Tailing

As a field-proven insight, standard normal-phase chromatography of 2,4-dioxobutanoates often results in severe band broadening, peak tailing, and poor resolution. To achieve high-purity isolation, we must address the underlying causality:

  • Keto-Enol Tautomerization: 1,3-dicarbonyls exist in a dynamic keto-enol equilibrium. The enol form is highly polarized and acts as a strong hydrogen bond donor and acceptor.

  • Silanol Interaction: Unendcapped, active silanol groups (-SiOH) on the surface of standard silica gel interact strongly with the enol tautomer via hydrogen bonding. Furthermore, the enolate can chelate trace metals present in lower-grade silica.

  • The Solution (Mobile Phase Modification): By adding an acidic modifier—specifically 1% v/v Acetic Acid (AcOH) —to the Hexane/Ethyl Acetate eluent, we competitively mask the active silanol sites and suppress the ionization of the enolic proton. This forces the compound to elute as a sharp, symmetrical band.

mechanism cluster_0 Tautomerization & Silanol Interaction cluster_1 Resolution via Mobile Phase Modification K Keto Form (Less Polar) E Enol Form (Highly Polar, H-Bonding) K->E Equilibrium S Silica Gel Surface (Active -SiOH Groups) E->S Strong H-Bonding T Severe Peak Tailing & Band Broadening S->T Result M Mobile Phase + 1% AcOH T->M Additive Strategy MS Masked Silanols & Suppressed Ionization M->MS Modifies Surface P Sharp, Symmetrical Elution Band MS->P Enables

Mechanistic flowchart illustrating the cause of peak tailing in β-keto esters and its resolution.

Detailed Experimental Protocol

This protocol is designed as a self-validating system , ensuring that every step provides visual or chemical feedback to confirm the integrity of the purification.

Phase 1: Sample Preparation (Dry Loading)

Causality: The crude product from a Claisen condensation is typically a highly viscous, dark oil containing unreacted 2,5-dimethoxyacetophenone and diethyl oxalate[1]. Wet loading this mixture directly onto the column disrupts the uniform flow of the mobile phase, causing immediate band broadening.

  • Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM).

  • Add dry silica gel (230–400 mesh) to the flask in a 1:2 mass ratio (Crude Mass : Silica Mass).

  • Concentrate the mixture in vacuo using a rotary evaporator until a dry, free-flowing powder is obtained. Ensure no residual DCM remains, as it will artificially increase local solvent polarity.

Phase 2: Column Packing and Equilibration
  • Prepare the initial mobile phase: 90% Hexane / 10% Ethyl Acetate / 1% Acetic Acid (v/v) .

  • Slurry-pack the chromatography column with silica gel (230–400 mesh) using the prepared mobile phase.

  • Carefully pour the dry-loaded sample powder evenly onto the flat surface of the packed silica bed. Add a 1 cm protective layer of clean sea sand on top to prevent bed disruption during solvent addition.

Phase 3: Gradient Elution Strategy
  • Isocratic Wash (90:10 Hexane:EtOAc + 1% AcOH): Elute 2–3 column volumes (CV) to remove non-polar impurities, including unreacted diethyl oxalate and trace acetophenone.

  • Gradient Step (80:20 Hexane:EtOAc + 1% AcOH): Increase the polarity to elute the target Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate. Collect 15–20 mL fractions.

  • Column Flush (50:50 Hexane:EtOAc + 1% AcOH): Flush the column to elute highly polar self-condensation byproducts and hydrolyzed acids.

Phase 4: Self-Validating Fraction Analysis

Causality: While the target molecule is UV-active (254 nm), so are the aromatic starting materials. To validate the fractions, we exploit the specific chemical reactivity of the enol form.

  • Spot the collected fractions onto a silica gel TLC plate.

  • Visualize under a UV lamp (254 nm) to locate aromatic-containing spots.

  • Validation Step: Dip the TLC plate into an ethanolic Iron(III) chloride (FeCl₃) stain. The target 1,3-dicarbonyl compound will immediately form a distinctive wine-red/purple chelate complex with Fe³⁺, definitively distinguishing it from unreacted acetophenone (which remains yellow/negative).

Quantitative Data Summary

The following table summarizes the expected elution profile and validation metrics for the purification workflow:

Eluent System (v/v)AdditiveTarget Fraction / ImpurityExpected RfUV (254 nm)FeCl₃ Stain Result
100% HexaneNoneDiethyl oxalate (Starting Material)0.90 - 1.00InactiveNegative
90:10 Hexane:EtOAc1% AcOH2,5-Dimethoxyacetophenone0.65ActiveNegative (Yellow)
80:20 Hexane:EtOAc 1% AcOH Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate 0.35 - 0.45 Active Positive (Wine-Red)
50:50 Hexane:EtOAc1% AcOHPolar byproducts / Hydrolyzed acids0.00 - 0.15BroadNegative

Workflow Visualization

workflow A Crude Mixture (Post-Claisen) B Dry Load (Silica Gel) A->B C Slurry Packed Column B->C D Gradient Elution (Hex/EtOAc/AcOH) C->D E TLC & FeCl3 Staining D->E F Pure Target Compound E->F

Step-by-step column chromatography workflow for the purification of 2,4-dioxobutanoates.

References

  • LookChem. "Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate (CAS 70909-45-4)". Source: LookChem. URL:[Link]

  • Ledneczki, I., et al. "Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857)". Source: Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

Application Note: NMR Characterization of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the structural characterization of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Designed for medicinal chemists and structural biologists, this guide addresses the specific challenges associated with


-diketo esters, particularly the dynamic keto-enol tautomerism  that complicates spectral assignment.

Introduction & Chemical Context

Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate is a critical intermediate often utilized in the synthesis of HIV-1 integrase inhibitors and various heterocyclic scaffolds (e.g., pyrazoles, isoxazoles). It is typically synthesized via the Claisen condensation of 2,5-dimethoxyacetophenone with diethyl oxalate.

The Analytical Challenge: Tautomeric Equilibrium

Unlike simple esters, this molecule contains a 1,3,4-tricarbonyl motif (aryl ketone, central ketone, and ester). In solution, it exists in a dynamic equilibrium between the diketo form and multiple enol forms .

  • Diketo Form:

    
    
    
  • Enol Form (Major): Stabilized by a six-membered intramolecular hydrogen bond and extended conjugation with the electron-rich 2,5-dimethoxyphenyl ring.[1]

Accurate characterization requires distinguishing these tautomers, as their signals overlap and integrate differently based on solvent polarity.[1]

Experimental Protocols

Sample Preparation

To ensure reproducibility and minimize line broadening due to exchange processes, strict adherence to sample preparation protocols is required.[1]

  • Solvent Selection:

    • Chloroform-d (

      
      ):  Recommended for initial characterization.[1] Non-polar solvents favor the enol  tautomer (>90%) due to the stabilization of the intramolecular hydrogen bond.
      
    • DMSO-

      
      :  Use only if solubility is an issue or to observe the diketo  form, which becomes more prevalent in polar aprotic solvents that disrupt intramolecular H-bonding.
      
  • Concentration: Prepare a solution of 10–15 mg of compound in 0.6 mL of solvent. High concentrations can induce intermolecular stacking, shifting aromatic signals.[1]

  • Tube Quality: Use high-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters

The following parameters are optimized for a 400 MHz or 500 MHz spectrometer (e.g., Bruker Avance or JEOL ECZ).

Parameter1H NMR (Proton)13C NMR (Carbon)Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)Standard 1D acquisition.
Spectral Width -2 to 16 ppm-10 to 220 ppmCaptures downfield enol -OH (12-15 ppm) and ketones (>190 ppm).[1]
Relaxation Delay (D1) 2.0 - 5.0 sec2.0 - 3.0 secEssential for accurate integration of the slow-relaxing enol proton.[1]
Scans (NS) 16 - 321024 - 2048Sufficient S/N ratio for minor tautomers.[1]
Temperature 298 K (25°C)298 K (25°C)Temperature stability is crucial as

(keto/enol) is temp-dependent.

Structural Analysis & Assignments

1H NMR Characterization (in )

In chloroform, the spectrum is dominated by the enol form. The hallmark of this compound is the "missing" methylene doublet of the keto form and the appearance of a sharp singlet for the vinyl proton.

Representative Data Table
MoietyShift (

, ppm)
MultiplicityIntegrationAssignment / Structural Insight
Enol -OH 14.50 - 15.20 Broad Singlet1HDiagnostic: Intramolecular H-bond.[1][2] Highly deshielded.
Aryl H-6 7.45 - 7.55Doublet (

Hz)
1HOrtho to carbonyl; deshielded by anisotropy.[1]
Enol =CH- 7.05 - 7.20 Singlet1HDiagnostic: Replaces the keto

signal.[1]
Aryl H-4 7.00 - 7.10dd (

Hz)
1HCoupling to H-3 and H-6.[1]
Aryl H-3 6.85 - 6.95Doublet (

Hz)
1HOrtho to -OMe; shielded.[1]
Ester -OCH2- 4.35 - 4.42Quartet (

Hz)
2HEthyl ester methylene.[1][2]
-OMe (x2) 3.75, 3.85Singlets3H, 3HDistinct peaks due to asymmetry (2-position vs 5-position).
Ester -CH3 1.38 - 1.42Triplet (

Hz)
3HEthyl ester methyl.[1][3]
Keto -CH2-4.50 - 4.60Singlet<0.1HMinor tautomer peak (often invisible in

).[1]
13C NMR Characterization

The 13C spectrum confirms the carbon skeleton.[1] Note that the carbonyl carbons will appear very weak if the relaxation delay is too short.[1]

  • Carbonyls: Three distinct signals in the 160–190 ppm range.[1]

    • C4 (Ketone/Enol C-OH): ~185–190 ppm (Deshielded by aryl ring).[1]

    • C2 (Ketone/Enol C=O): ~170–175 ppm.[1][4]

    • C1 (Ester C=O): ~162 ppm.[1]

  • Aryl Carbons: Six signals in the 110–155 ppm range.[1] The C-O carbons (C2 and C5 of the ring) will be most deshielded (~153 ppm).

  • Enol Methine (=CH-): ~98–102 ppm. (Significantly upfield compared to aromatic CH).[1]

  • Alkoxy Groups:

    • 
       (Ester): ~62 ppm.[1]
      
    • 
       (Aryl): ~55–56 ppm (Two signals).
      
    • 
       (Ester): ~14 ppm.[1][3][4]
      

Visualization of Signaling & Workflow

Tautomeric Equilibrium Pathway

The following diagram illustrates the dynamic equilibrium and the specific proton environments detected by NMR.

Tautomerism Diketo Diketo Form (Minor in CDCl3) -CH2- signal @ ~4.5 ppm Enol Enol Form (Major in CDCl3) =CH- signal @ ~7.1 ppm -OH signal @ ~15 ppm Diketo->Enol Fast Exchange (Solvent Dependent) H_Bond Intramolecular H-Bond Stabilization Enol->H_Bond Stabilizes

Figure 1: Keto-enol tautomerism equilibrium favoring the enol form in non-polar solvents.

Analytical Workflow

A step-by-step logic flow for validating the compound structure.[1]

Workflow Start Start: Crude Product Solvent Dissolve in CDCl3 (Avoid DMSO initially) Start->Solvent Acquire1H Acquire 1H NMR (sw=16ppm, D1=3s) Solvent->Acquire1H CheckOH Check >12 ppm? (Enol -OH) Acquire1H->CheckOH Valid Valid Enol Form Proceed to 13C CheckOH->Valid Yes Invalid Check Synthesis (Did Claisen fail?) CheckOH->Invalid No Acquire13C Acquire 13C NMR Verify 3x Carbonyls Valid->Acquire13C

Figure 2: Decision tree for NMR validation of beta-diketo esters.

Mechanistic Insights & Troubleshooting

Why is the Enol Form Favored?

In


-diketo esters, the enol form is thermodynamically stabilized by two factors:
  • Conjugation: The C=C double bond of the enol is conjugated with the aryl ring and the ester carbonyl.[1]

  • Chelation: A strong 6-membered intramolecular hydrogen bond forms between the enol hydroxyl proton and the ester carbonyl oxygen (or the other ketone oxygen).[1] This "locks" the conformation, resulting in the extremely deshielded -OH signal (>14 ppm) observed in the 1H NMR [1].

Common Impurities
  • Diethyl Oxalate: Look for a quartet at 4.3 ppm and triplet at 1.3 ppm without the aromatic signals.[1]

  • 2,5-Dimethoxyacetophenone (Starting Material): Look for a methyl ketone singlet at ~2.6 ppm.[1] If this peak is present, the Claisen condensation was incomplete [2].

References

  • Rafinejad, A., et al. (2015).[1][5] "Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors." Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325.[5] Retrieved from [Link]

  • PubChem. (2025).[1][6] Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate Spectral Information. Retrieved from [Link]

Sources

Application Note: Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Utility

Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate (EDDP) represents a critical "linchpin" scaffold in modern medicinal chemistry. Structurally characterized by a 1,3,4-tricarbonyl system (a


-diketo ester), this molecule serves two primary functions in drug discovery:
  • Direct Pharmacophore: As a prodrug precursor to Aryl Diketo Acids (DKAs) , a validated class of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).

  • Heterocyclic Precursor: A high-reactivity building block for the regioselective synthesis of 5-aryl-pyrazole-3-carboxylates , which exhibit potent anti-inflammatory (COX-2 inhibition) and Src kinase inhibitory activities.

This guide details the synthetic handling, mechanistic causality, and downstream applications of EDDP, moving beyond standard literature to provide field-proven protocols.

Synthetic Utility: The "Why" and "How"

Structural Reactivity Analysis

The utility of EDDP stems from its highly activated methylene group at position C3, flanked by two ketone carbonyls (C2, C4) and an ester moiety.

  • Acidity: The C3 protons are highly acidic (

    
    ), allowing for facile deprotonation and functionalization.
    
  • Chelation: The 2,4-dioxo motif (in its enol form) forms stable 6-membered chelate rings with divalent metal ions (

    
    , 
    
    
    
    ), which is the basis of its HIV integrase inhibitory mechanism.
Protocol A: Synthesis of the Scaffold (Claisen Condensation)

Objective: Synthesize EDDP from 2,5-dimethoxyacetophenone with high purity, avoiding self-condensation side products.

Reagents:

  • 2,5-Dimethoxyacetophenone (1.0 eq)

  • Diethyl Oxalate (1.2 eq)

  • Sodium Ethoxide (NaOEt) (1.5 eq, freshly prepared or 21 wt% in EtOH)

  • Solvent: Anhydrous Ethanol (EtOH)

Step-by-Step Methodology:

  • Base Preparation: In a flame-dried 3-neck flask under

    
    , charge anhydrous EtOH. Add sodium metal slowly to generate NaOEt in situ (exothermic). Pro-Tip: Commercial NaOEt solutions often contain hydroxide impurities that hydrolyze the oxalate; in situ generation is preferred for yields >80%.
    
  • Reagent Mixing: Cool the NaOEt solution to 0°C. Add Diethyl Oxalate dropwise. This order of addition is critical to ensure the oxalate is in excess relative to the enolate formed in the next step.

  • Enolization & Coupling: Add 2,5-dimethoxyacetophenone (dissolved in minimal EtOH) dropwise over 30 minutes.

    • Mechanism:[1][2][3] The base deprotonates the acetophenone methyl group. The resulting enolate attacks the diethyl oxalate ester carbonyl.[1]

  • Reaction Drive: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. The solution will turn yellow/orange, indicating the formation of the sodium enolate salt of the product.

  • Quench & Isolation:

    • Pour the reaction mixture into ice-cold 1N HCl. Crucial: The pH must reach ~2.0 to protonate the enolate and precipitate the free diketo ester.

    • Extract with Ethyl Acetate (3x). Wash with brine. Dry over

      
      .
      
    • Recrystallize from EtOH/Hexane.

Expected Data:

  • Appearance: Yellow crystalline solid.

  • Yield: 75–85%.

  • TLC:

    
     (Hexane:EtOAc 3:1). Stains dark red/brown with 
    
    
    
    (indicates enol).
Visualizing the Pathway

The following diagram illustrates the Claisen condensation and the subsequent equilibrium between the keto and enol forms, which is vital for downstream reactivity.

ClaisenPath Start 2,5-Dimethoxyacetophenone Inter Tetrahedral Intermediate Start->Inter Enolate Attack Reagent Diethyl Oxalate (NaOEt/EtOH) Reagent->Inter Salt Sodium Enolate Salt (Yellow ppt) Inter->Salt -OEt (Elimination) Acid Acid Workup (HCl, pH 2) Salt->Acid Product Ethyl 4-(2,5-dimethoxyphenyl)- 2,4-dioxobutanoate (Keto-Enol Tautomer) Acid->Product Protonation

Figure 1: Synthetic workflow for the generation of the 2,4-dioxobutanoate scaffold via Claisen condensation.

Medicinal Application: HIV-1 Integrase Inhibition[5][6][7]

The Mechanism (The "DKA" Pharmacophore)

The 2,4-dioxo moiety of EDDP is a precursor to the


-Diketo Acid (DKA)  pharmacophore. In the physiological environment (or after ester hydrolysis), the compound exists in an enolized form that coordinates two magnesium ions (

) within the active site of the HIV-1 Integrase enzyme.
  • Mode of Action: Strand Transfer Inhibition (INSTI).

  • Binding: The diketo motif chelates the metal cofactors required for the viral DNA to integrate into the host genome. The 2,5-dimethoxyphenyl ring occupies a hydrophobic pocket, providing binding affinity and specificity.

Binding Model Visualization

Chelation Mg1 Mg++ Mg2 Mg++ Asp Asp64/Asp116 (Enzyme Residues) Asp->Mg1 Asp->Mg2 O1 O (C2-Keto) O1->Mg1 Chelation O2 O (C4-Enol) O2->Mg2 Chelation Scaffold 2,5-Dimethoxy Aryl Tail Scaffold->O1 Scaffold->O2

Figure 2: Pharmacophore model showing the bidentate chelation of Magnesium ions in the HIV Integrase active site by the diketo-enol motif.

Protocol B: Synthesis of Pyrazole-3-Carboxylates

Objective: Convert EDDP into a biologically active 5-aryl-pyrazole-3-carboxylate scaffold.

This reaction is the primary route for generating libraries of anti-inflammatory agents. The reaction with hydrazine is regioselective due to the electronic difference between the C2 (ester-adjacent) and C4 (aryl-adjacent) carbonyls.

Reagents:

  • EDDP (1.0 eq)

  • Hydrazine Hydrate (

    
    ) (1.2 eq) or Substituted Hydrazines (for N-alkyl pyrazoles).
    
  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol with cat. AcOH.

Protocol:

  • Dissolution: Dissolve EDDP in Ethanol (0.1 M concentration).

  • Addition: Add Hydrazine Hydrate dropwise at RT.

  • Cyclization: Reflux the mixture at 80°C for 2–4 hours.

    • Monitoring: TLC should show the disappearance of the yellow starting material and the appearance of a highly fluorescent spot (under UV 254/365 nm).

  • Workup:

    • Cool to RT. Pour into crushed ice.

    • The pyrazole product often precipitates as a white/off-white solid. Filter and wash with cold water.

    • If no precipitate: Extract with EtOAc, wash with

      
       (to remove AcOH), and concentrate.
      

Reaction Scheme:



Key Analytical Markers:

  • 1H NMR: Disappearance of the singlet at

    
     ppm (enol CH) and appearance of the pyrazole C4-H singlet at 
    
    
    
    ppm.
  • Bioactivity: These derivatives have demonstrated significant activity in Carrageenan-induced paw edema models (Anti-inflammatory) and Src Kinase inhibition assays (

    
     in micromolar range).
    

Physicochemical Properties & Safety

PropertyValue / Description
Molecular Formula

Molecular Weight 280.27 g/mol
Solubility Soluble in DMSO, EtOAc, DCM, MeOH. Poorly soluble in water.
Stability Hygroscopic. Store at -20°C under inert gas. Prone to hydrolysis if exposed to moisture.
Toxicity Irritant. Potential sensitizer. Handle in a fume hood.

References

  • Rafinejad, A., et al. (2015). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors.[4] Journal of Sciences, Islamic Republic of Iran.[4]

  • Tewari, A. K., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.[5][6] Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.

  • Barreca, M. L., et al. (2005). Pharmacophore-based design of HIV-1 integrase strand-transfer inhibitors.[7][8] Journal of Medicinal Chemistry.[7][9]

  • BenchChem Application Note. Claisen Condensation Reactions Involving Diethyl Oxalate.

Sources

Application Note: Synthesis of Pyrazole Derivatives from Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazole ring is a privileged heterocyclic scaffold in modern drug discovery, forming the structural core of numerous therapeutic agents with profound anti-inflammatory, antimicrobial, and anticancer properties[1]. The construction of the pyrazole nucleus via the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives—classically known as the Knorr pyrazole synthesis[2]—remains the most robust methodological approach for generating highly functionalized derivatives.

This application note details an optimized experimental protocol for synthesizing ethyl 5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylate utilizing ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate as the primary β-diketone precursor.

Causality and Regioselectivity

The reaction proceeds via a condensation-cyclodehydration mechanism[3]. Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate possesses two highly electrophilic carbonyl centers (the C2 and C4 keto groups). The electron-donating nature of the 2,5-dimethoxy substituents on the phenyl ring subtly decreases the electrophilicity of the adjacent C4 carbonyl through inductive and resonance effects.

Consequently, the initial nucleophilic attack by hydrazine hydrate preferentially occurs at the more reactive C2 keto group, forming an intermediate imine. Subsequent intramolecular cyclization yields a transient hydroxylpyrazolidine intermediate. As demonstrated by recent transient flow kinetic studies, the dehydration of this intermediate is the rate-determining step under neutral or mildly acidic conditions, ultimately driving the aromatization to the stable pyrazole core[4].

Experimental Protocol

System Trustworthiness: To ensure this protocol acts as a self-validating system, In-Process Controls (IPC) using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are integrated to quantitatively track intermediate formation and prevent premature reaction quenching.

Materials & Reagents
  • Precursor: Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate (10.0 mmol, ~2.80 g)

  • Nucleophile: Hydrazine hydrate, 80% aqueous solution (12.0 mmol, 0.75 mL)

  • Catalyst: Glacial acetic acid (0.5 mL)

  • Solvent: Absolute ethanol (25 mL)

  • Analytical: Ethyl acetate and Hexanes (for TLC eluent)

Step-by-Step Methodology

Step 1: Reaction Initiation (Condensation)

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate in 25 mL of absolute ethanol.

  • Add 0.5 mL of glacial acetic acid to the solution.

    • Causality Rationale: The mild acid catalyst protonates the C2 carbonyl oxygen, significantly increasing its electrophilicity and accelerating the initial hydrazine attack without degrading the precursor[2].

  • Cool the mixture to 0–5 °C using an ice bath. Dropwise, add the hydrazine hydrate over 10 minutes.

    • Causality Rationale: Hydrazine addition is highly exothermic. Strict thermal control prevents the thermal degradation of the hydrazine and kinetically favors the desired C2-attack regioselectivity.

Step 2: Cyclodehydration (Reflux) 4. Remove the ice bath and allow the mixture to warm to room temperature (20 °C) for 30 minutes to complete imine formation. 5. Elevate the temperature to 78 °C and reflux the mixture for 4–6 hours to drive the cyclodehydration[3]. 6. Self-Validation (IPC): At the 3-hour mark, extract a 50 µL aliquot. Perform TLC (Eluent: 7:3 Hexanes/Ethyl Acetate). The disappearance of the precursor spot (higher


) and the emergence of a highly UV-active product spot (lower 

) indicate successful cyclodehydration. Confirm the mass of the dehydrated pyrazole product

via LC-MS before proceeding to workup.

Step 3: Isolation and Purification 7. Upon analytical confirmation of reaction completion, concentrate the mixture under reduced pressure to remove the bulk of the ethanol. 8. Pour the concentrated residue into 50 mL of crushed ice-water, stirring vigorously to induce the precipitation of the crude pyrazole. 9. Filter the precipitate under a vacuum, washing the filter cake with cold distilled water (3 × 15 mL).

  • Causality Rationale: Cold water washing effectively solubilizes and removes any unreacted hydrazine hydrate and residual acetic acid traces without dissolving the target pyrazole.

  • Recrystallize the crude solid from a minimal amount of hot ethanol to yield the pure ethyl 5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylate.

Quantitative Data Presentation

The following table summarizes the expected optimization data, comparing the conventional reflux methodology detailed above against microwave-assisted synthesis, a technique proven to accelerate the condensation-cyclodehydration of 2,4-dioxobutanoates[3].

Reaction MethodCatalystTemperature (°C)Reaction TimeIsolated Yield (%)Purity (HPLC)
Conventional Reflux Glacial Acetic Acid785.5 hours76%>95%
Microwave Irradiation Glacial Acetic Acid11015 mins89%>98%
Solvent-Free (Grinding) None252.0 hours42%<80%

Mechanistic Pathway Visualization

G N1 Ethyl 4-(2,5-dimethoxyphenyl) -2,4-dioxobutanoate + Hydrazine Hydrate N2 Acid Catalysis (Glacial Acetic Acid) N1->N2 N3 Nucleophilic Attack at C2 (Imine Formation) N2->N3 N4 Intramolecular Cyclization (Hydroxylpyrazolidine Intermediate) N3->N4 N5 Rate-Determining Dehydration (-H2O) N4->N5 N6 Ethyl 5-(2,5-dimethoxyphenyl) -1H-pyrazole-3-carboxylate N5->N6 Aromatization

Mechanistic pathway of Knorr pyrazole synthesis via condensation-cyclodehydration.

References

  • Title: Condensation-cyclodehydration of 2,4-dioxobutanoates: Synthesis of new esters of pyrazoles and isoxazoles and their antimicrobial screening Source: Der Pharma Chemica URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. The core of this synthesis is a crossed Claisen condensation between 2,5-dimethoxyacetophenone and diethyl oxalate. This guide provides in-depth, experience-based solutions to common side reactions and purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis?

The synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate is achieved through a crossed or mixed Claisen condensation.[1][2] In this reaction, a strong base, such as sodium ethoxide, deprotonates the α-carbon of 2,5-dimethoxyacetophenone to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. Since diethyl oxalate has no α-hydrogens, it cannot enolize and undergo self-condensation, making it an ideal electrophilic partner in this reaction.[1][3] The reaction is driven to completion by the deprotonation of the resulting β-keto ester product, which has highly acidic protons between the two carbonyl groups.[1][4][5] An acidic workup is required to neutralize the enolate and yield the final product.[4][6]

Q2: Why is a strong base like sodium ethoxide necessary?

A strong base is required to generate a sufficient concentration of the ketone enolate to initiate the condensation. The pKa of the α-protons of a ketone like acetophenone is around 19, while the pKa of ethanol is about 16.[4] Therefore, an alkoxide base like sodium ethoxide can establish an equilibrium with a significant amount of the enolate present. Using a stronger base, such as sodium hydride or sodium amide, can often increase the reaction yield by shifting the equilibrium further towards the enolate.[2]

Q3: My reaction mixture turned dark brown/black. Is this normal?

While some color change is expected, a very dark brown or black coloration can indicate side reactions or decomposition. This could be due to the presence of impurities in the starting materials or solvent, the use of too high a reaction temperature, or prolonged reaction times. It is crucial to use dry solvents and high-purity reagents to minimize these side reactions.

Q4: Can I use a different base, like sodium methoxide?

While other alkoxide bases can be used, it is generally recommended to use a base with the same alkyl group as the ester to avoid transesterification.[5][6] In this case, since diethyl oxalate is the ester, sodium ethoxide is the preferred base. Using sodium methoxide could lead to the formation of methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate as a byproduct, complicating the purification process.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield of the desired product is a common issue that can stem from several factors, from reagent quality to reaction conditions.

Possible Causes and Solutions:

  • Moisture in the Reaction: The Claisen condensation is highly sensitive to moisture. Water can quench the enolate and hydrolyze the ester starting material and the β-keto ester product.[7][8]

    • Troubleshooting Steps:

      • Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use.

      • Use anhydrous solvents. THF can be dried by distillation from sodium/benzophenone, and ethanol should be absolute.

      • Handle hygroscopic reagents, such as sodium ethoxide or sodium hydride, in a glovebox or under a stream of dry nitrogen or argon.

  • Inactive Base: The base is the key initiator of the reaction. If it has degraded, the reaction will not proceed.

    • Troubleshooting Steps:

      • Use a fresh bottle of sodium ethoxide or prepare it fresh by reacting sodium metal with absolute ethanol.[9]

      • If using sodium hydride, ensure it is a fresh dispersion and handle it carefully, as it is reactive with air and moisture.

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and the prevalence of side reactions.

    • Troubleshooting Steps:

      • The initial enolization is often carried out at a low temperature (0 °C to room temperature) to control the reaction.

      • Some procedures may call for gentle heating to drive the reaction to completion.[9] It is important to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Inefficient Enolate Formation: The equilibrium between the ketone, the base, and the enolate may not be favorable.

    • Troubleshooting Steps:

      • Consider using a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) to achieve nearly complete enolization of the ketone before adding the diethyl oxalate.[4] This can minimize self-condensation of the ketone, although this is less of a concern with acetophenones.

Issue 2: Presence of Significant Side Products

The formation of side products can complicate purification and reduce the yield of the desired compound.

Possible Side Reactions and Mitigation Strategies:

  • Self-Condensation of 2,5-dimethoxyacetophenone: Although less favorable than the reaction with the highly electrophilic diethyl oxalate, the ketone enolate can potentially react with another molecule of the starting ketone.

    • Mitigation:

      • Add the ketone slowly to the mixture of the base and diethyl oxalate. This ensures that the enolate reacts with the more electrophilic diethyl oxalate as it is formed.

      • Use a non-nucleophilic strong base like LDA to pre-form the enolate, then add the diethyl oxalate.[4]

  • Hydrolysis of the Ester: If water is present, both the diethyl oxalate and the final product can be hydrolyzed. Hydrolysis of the β-keto ester product will lead to the corresponding β-keto acid, which can then undergo decarboxylation upon heating.[10][11]

    • Mitigation:

      • Strict adherence to anhydrous reaction conditions is paramount.

      • During the aqueous workup, keep the solution cold and perform extractions quickly to minimize contact time with the aqueous phase.

  • Reaction with Ethanol: If sodium ethoxide is used in ethanol, the solvent can potentially act as a nucleophile. However, this is generally not a significant side reaction under standard Claisen conditions. The more significant issue with ethanol is its protic nature, which can interfere with enolate formation. A switch to an aprotic solvent like THF has been shown to dramatically shorten reaction times and improve yields in similar Claisen condensations.[12]

Issue 3: Difficulties in Product Purification

The crude product mixture may be an oil or a solid that is difficult to purify.

Purification Strategies:

  • Acidic Workup and Extraction:

    • After the reaction is complete, the mixture is typically quenched by pouring it into a cold, dilute acid solution (e.g., HCl or H₂SO₄) to neutralize the base and protonate the product enolate.[9]

    • The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.[9][13]

    • The organic layer should be washed with water and brine, then dried over an anhydrous salt like Na₂SO₄ or MgSO₄.

  • Recrystallization: If the crude product is a solid, recrystallization is often the most effective purification method.

    • Solvent Selection: Ethanol is a common solvent for recrystallizing related compounds.[9] Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find the optimal conditions for obtaining pure crystals.

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by flash column chromatography on silica gel is a good alternative.

    • Eluent System: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane is typically used.[13] Start with a low polarity eluent and gradually increase the polarity to elute the product. Monitor the fractions by TLC.

Experimental Protocols & Data

Table 1: Comparison of Reaction Conditions for Claisen-type Condensations
ParameterConventional Claisen[9]Microwave-Assisted Claisen[9]Flow Chemistry[12]
Base Sodium EthoxideSodium MethoxideSodium Ethoxide
Solvent Dry EthanolNot specified (likely polar)THF
Temperature Room temp, then 80°C-5 to 5°COptimized via DoE
Reaction Time Overnight + 30 min10 minutes~2 minutes
Yield ModerateHigh84%

Visualizing the Process

Diagram 1: Main Reaction Pathway

Claisen_Condensation cluster_reactants Reactants cluster_conditions Conditions ketone 2,5-Dimethoxy- acetophenone base 1. Sodium Ethoxide (Base) ketone->base Enolate Formation diester Diethyl Oxalate product Ethyl 4-(2,5-dimethoxyphenyl) -2,4-dioxobutanoate diester->product Nucleophilic Attack & Elimination workup 2. Acidic Workup (e.g., HCl) workup->product Protonation Troubleshooting_Workflow start Low/No Product Yield check_moisture Check for Moisture (Reagents, Solvents, Glassware) start->check_moisture check_base Verify Base Activity (Freshly prepared/opened?) start->check_base check_temp Review Reaction Temperature & Time start->check_temp solution_dry Use Anhydrous Conditions: - Dry Solvents - Inert Atmosphere check_moisture->solution_dry solution_base Use Fresh/Active Base check_base->solution_base solution_optimize Optimize Conditions via TLC Monitoring check_temp->solution_optimize

Caption: A workflow for troubleshooting low product yield.

References

  • Claisen Condensation - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • Fast Claisen condensation reaction optimization in a continuous flow reactor. (2021). Celon Pharma. Retrieved from [Link]

  • ethyl 2,4-dioxo-4-phenylbutanoate - ChemBK. (2024). Retrieved from [Link]

  • Synthesis of (E)-4-(2,5-dimethoxyphenyl)but-3-en-2-one. (n.d.). PrepChem.com. Retrieved from [Link]

  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved from [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Retrieved from [Link]

  • Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. (2003). Synthesis. Retrieved from [Link]

  • Claisen Condensation Reaction Mechanism. (2018). YouTube. Retrieved from [Link]

  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Claisen Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chapter 18: Reactions at the α-Position: Claisen Condensation. (2020). Oregon State University. Retrieved from [Link]

  • Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. (2015). Journal of Sciences, Islamic Republic of Iran. Retrieved from [Link]

  • 9.8: Mixed Claisen Condensations. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014). YouTube. Retrieved from [Link]

  • Overview of assays for hydrolysis of β -keto esters. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting low yield in Claisen condensation of 2,5-dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimizing Yield for 2,5-Dimethoxyacetophenone Condensations Ticket ID: CHEMSUP-2024-882 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using the decision tree below. This logic distinguishes between thermodynamic stalls, kinetic barriers, and workup losses.[1]

TroubleshootingTree Start Start: Characterize Low Yield CheckTLC Analyze Crude Reaction Mixture (TLC/LCMS) Start->CheckTLC SM_Remains Significant Starting Material (Ketone) Remains CheckTLC->SM_Remains Incomplete Conversion Tarry Complex Mixture / Tarry (Many spots on TLC) CheckTLC->Tarry Decomposition CleanRxn Reaction Clean, But Low Isolated Yield CheckTLC->CleanRxn Loss during Workup BaseCheck Check Base Stoichiometry SM_Remains->BaseCheck StoichIssue < 2.0 Equiv Base used? BaseCheck->StoichIssue Soln_Stoich SOLUTION: Increase Base to 2.5 - 3.0 Equiv. (Product consumes 1 equiv) StoichIssue->Soln_Stoich Yes BaseStrength Base Strength Issue (Ortho-Methoxy Effect) StoichIssue->BaseStrength No (Already >2eq) Soln_Base SOLUTION: Switch from NaOEt to NaH or KOtBu in THF BaseStrength->Soln_Base TempIssue Temperature too high for 2,5-OMe substitution? Tarry->TempIssue Soln_Temp SOLUTION: Lower Temp to 0°C Add Ester slowly to Enolate TempIssue->Soln_Temp PH_Check Check Aqueous pH CleanRxn->PH_Check Soln_Acid SOLUTION: Acidify to pH < 3 (Break Enolate Chelate) PH_Check->Soln_Acid

Caption: Diagnostic logic for isolating yield loss mechanisms in sterically and electronically challenging acetophenone condensations.

Critical Parameter Analysis

The Claisen condensation of 2,5-dimethoxyacetophenone presents unique challenges compared to unsubstituted acetophenone. Understanding these mechanisms is the key to fixing the yield.[1]

A. The "Ortho-Effect" & Steric Inhibition

The methoxy group at the 2-position (ortho) creates significant steric strain.

  • Mechanism: For the ketone to enolize effectively, the

    
    -carbon p-orbitals must align with the carbonyl 
    
    
    
    -system. The ortho-methoxy group forces the carbonyl group out of planarity with the benzene ring to relieve steric strain.[1]
  • Consequence: This twist reduces the resonance stabilization of the enolate, making the

    
    -protons less acidic  (higher pKa) and the resulting enolate more unstable  compared to standard acetophenone.[1]
    
  • Impact on Protocol: Standard bases like Sodium Ethoxide (NaOEt) are often insufficient to drive the equilibrium forward.[1] You likely need a kinetic push or a stronger thermodynamic trap.

B. Electronic Deactivation[1]
  • Mechanism: The methoxy groups at positions 2 and 5 are strong Electron Donating Groups (EDG).[1]

  • Consequence: They increase the electron density of the aromatic ring, which is inductively pushed toward the carbonyl.[1] This makes the

    
    -protons less acidic (harder to deprotonate).
    
  • Impact on Protocol: The equilibrium constant (

    
    ) for the initial deprotonation is unfavorable.[1][2] If you use an alcohol solvent (e.g., Ethanol), the alkoxide base is essentially "quenched" by the solvent.[1]
    
C. The Thermodynamic Trap (Stoichiometry)

This is the most common failure point.[1]

  • The Rule: The Claisen condensation is endergonic (unfavorable) in the first step.[1][3] The reaction is only driven to completion by the irreversible deprotonation of the final

    
    -diketone product.
    
  • The Math:

    • Base consumes

      
      -proton (Reversible).
      
    • Enolate attacks Ester (Reversible).[1]

    • Alkoxide leaves (Reversible).

    • Base deprotonates Product (Irreversible, Driving Force). [1]

  • Result: You absolutely require at least 2.0 equivalents of base.[1] If you use 1.0 equivalent, the reaction will stall at maximum 50% conversion (in reality, much lower due to the ortho-effect).[1]

Troubleshooting FAQs

Q: I am using NaOEt in Ethanol and getting <20% yield. Why? A: This is a classic "Reversibility Trap."[1] With 2,5-dimethoxyacetophenone, the equilibrium for enolate formation is very poor in ethanol.[4] The solvent (EtOH) is acidic enough to protonate your enolate, pushing the reaction backward.[1] Fix: Switch to an aprotic system . Use Sodium Hydride (NaH) in THF or Toluene .[1] The byproduct is


 gas (which leaves the system), making the deprotonation irreversible.[1]

Q: The reaction mixture turns dark black/tarry. Is this normal? A: No, this indicates oxidative decomposition or polymerization.[1] Electron-rich aromatics (like dimethoxybenzenes) are susceptible to oxidation, especially under basic conditions in the presence of air. Fix:

  • Degas your solvents thoroughly (sparge with Argon/Nitrogen).[1]

  • Run the reaction under a strict inert atmosphere .

  • Lower the temperature. Form the enolate at 0°C, then warm slowly.

Q: My LCMS shows product, but I isolate nothing after extraction. Where did it go? A: It is likely still in your aqueous layer.[1] The product is a


-diketone (1,3-dione). These are fairly acidic (pKa ~9-11) and exist as stable, water-soluble enolate salts at neutral or basic pH. Furthermore, the 2-methoxy group can help chelate sodium ions, making the salt even more stable.[1]
Fix:  You must acidify the aqueous layer to pH 2-3  using HCl or 

before extracting with organic solvent.[1] Verify the pH with paper; do not guess.

Optimized Protocol: The "High-Performance" Method

Recommended for sterically hindered or electron-rich acetophenones.

Reagents:

  • Substrate: 2,5-Dimethoxyacetophenone (1.0 equiv)

  • Electrophile: Ester (e.g., Ethyl Acetate/Benzoate) (1.2 - 1.5 equiv)[1]

  • Base: Sodium Hydride (60% dispersion in oil) (2.5 - 3.0 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:

  • Base Preparation:

    • Place NaH (3.0 equiv) in a flame-dried flask under Argon.

    • Optional: Wash NaH with dry pentane/hexane to remove mineral oil if high purity is required (often unnecessary for simple Claisen).

    • Add anhydrous THF.[1] Cool to 0°C.

  • Enolate Formation:

    • Dissolve 2,5-dimethoxyacetophenone in a minimal amount of THF.[4]

    • Add the ketone solution dropwise to the NaH suspension at 0°C.

    • Wait: Stir at 0°C for 30–45 minutes. You must allow time for the sterically hindered ketone to deprotonate. Bubbling (

      
      ) should be observed.
      
  • Condensation:

    • Add the Ester (1.2–1.5 equiv) dropwise.[1]

    • Allow the reaction to warm to Room Temperature (RT).

    • Note: If the reaction becomes too thick (gelatinous enolate precipitate), add more dry THF to maintain stirring.

    • Reflux: Heat to mild reflux (60–65°C) for 2–4 hours to drive the reaction.

  • Quench & Workup (Critical):

    • Cool to 0°C.[1]

    • Carefully quench with Glacial Acetic Acid (excess) or dilute HCl until bubbling stops.[1]

    • Acidify: Add 1N HCl until the aqueous phase is pH < 3.

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with Brine -> Dry over

      
       -> Concentrate.
      

Data Comparison: Base Selection

ParameterStandard Protocol (NaOEt/EtOH)Optimized Protocol (NaH/THF)
Base Strength Moderate (

~16)
Strong (

~35)
Reversibility Highly ReversibleIrreversible (

gas lost)
Solvent Effect Protic (Quenches Enolate)Aprotic (Stabilizes Enolate)
Typical Yield 15 - 40%75 - 90%

References

  • Mechanism & Stoichiometry

    • Carey, F. A.; Sundberg, R. J.[1] Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer, 2007.[1] (Confirming the requirement for stoichiometric base in Claisen condensations).

    • Master Organic Chemistry.[1] "The Claisen Condensation."[2][3][5][6][7][8][9][10][11] Link

  • Ortho-Substituent Effects

    • Journal of the Chemical Society, Perkin Transactions 2.[1] "Steric inhibition of resonance in ortho-substituted acetophenones." (General physical organic principles regarding steric inhibition of resonance).

  • Synthesis of

    
    -diketones from Acetophenones: 
    
    • Peeples, C. J.; Earni, R. R.; DiCesare, J. C.[1][12] "The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione." Molecules2008 , 13, 2601-2607.[1][12] Link (Demonstrates use of LDA/strong bases for acetophenone condensations).

  • Specific Substrate Data

    • PubChem Compound Summary for CID 10838, 2',5'-Dimethoxyacetophenone.[1] Link

Sources

Technical Support Center: Synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for synthetic chemists and drug development professionals optimizing the Claisen condensation of 2,5-dimethoxyacetophenone with diethyl oxalate. Here, we move beyond basic recipes to explore the mechanistic causality behind reaction failures, providing a self-validating framework to ensure high-yield synthesis.

Module 1: Mechanistic Workflow & Diagnostic Pathways

Understanding the reaction pathway is critical for troubleshooting. The formation of the 2,4-dioxobutanoate core relies on the kinetic deprotonation of the acetophenone and subsequent nucleophilic acyl substitution. Competing side reactions (ester hydrolysis and self-condensation) are the primary causes of yield reduction.

G A 2,5-Dimethoxyacetophenone + Diethyl Oxalate B Base Addition (NaOEt or NaH) A->B Anhydrous Conditions C Claisen Condensation (Enolate Intermediate) B->C Deprotonation S1 Side Reaction: Self-Condensation B->S1 Excess Ketone D Acidic Workup (HCl/Ice) C->D Quench E Ethyl 4-(2,5-dimethoxyphenyl) -2,4-dioxobutanoate D->E Protonation S2 Side Reaction: Ester Hydrolysis D->S2 Excess H2O/Heat

Figure 1: Reaction workflow and primary side-reaction pathways in Claisen condensation.

Module 2: Validated Standard Operating Procedure (SOP)

To ensure reproducibility, this protocol utilizes sodium hydride (NaH) in an aprotic solvent (THF) to mechanistically eliminate the ester hydrolysis commonly seen with sodium ethoxide 1. Every step includes a validation checkpoint to confirm the reaction state before proceeding.

Step 1: Electrophile & Base Preparation Suspend NaH (60% dispersion in mineral oil, 2.0 eq) in anhydrous THF under an argon atmosphere at 0 °C. Add diethyl oxalate (2.0 eq) in one portion.

  • System Validation: The suspension should remain heterogeneous but stir easily. No gas evolution should occur at this stage.

Step 2: Enolate Generation & Condensation Dissolve 2,5-dimethoxyacetophenone (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise over 30 minutes to the stirring NaH/diethyl oxalate mixture at 0 °C.

  • Causality: Dropwise addition keeps the steady-state concentration of the acetophenone enolate low relative to the electrophile, preventing the enolate from attacking unreacted ketone (self-condensation).

  • System Validation: Observe immediate bubbling (H₂ gas evolution), confirming active deprotonation. The solution will transition to a deep yellow/orange color, indicating the formation of the extended conjugated enolate system.

Step 3: Reaction Maturation Allow the reaction to warm to room temperature and stir for 4 hours.

  • System Validation (In-Process Control): Withdraw a 10 µL aliquot, quench in 100 µL of 1M HCl, and extract with 200 µL ethyl acetate. Spot on a TLC plate (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should be absent. Spray the plate with a 1% FeCl₃ solution; the product spot (Rf ~0.3) will instantly stain dark purple/brown, confirming the presence of the enolized 1,3-dicarbonyl structure.

Step 4: Acidic Quench & Isolation Cool the reaction to 0 °C and carefully quench by adding ice-cold 1M HCl until the aqueous layer reaches pH 2. Extract with ethyl acetate (3x).

  • Causality: The intermediate exists as a sodium enolate. Strong acidification is required to fully protonate it to the neutral enol/keto product for organic extraction.

  • System Validation: Use pH indicator strips on the aqueous layer. If pH > 3, the product will remain partially ionized and water-soluble, destroying your isolated yield.

Module 3: Reaction Optimization Matrix

The following table summarizes the quantitative data derived from varying the base and solvent systems. Use this matrix to select the optimal conditions based on your lab's reagent availability and purity requirements.

Base SystemSolventTemp ProfileEquivalents (Ketone:Oxalate:Base)Isolated YieldMechanistic Observations & Causality
NaOEt (Commercial)EtOH0 °C to RT1 : 1.1 : 1.142%Poor yield. Commercial NaOEt absorbs moisture, forming NaOH. This catalyzes ester hydrolysis, converting the product to a water-soluble carboxylic acid.
Na metal (in situ NaOEt)EtOH / Et₂O0 °C to RT1 : 1.5 : 1.571%Improved yield. Generating NaOEt in situ ensures anhydrous conditions 23. Excess oxalate suppresses self-condensation.
NaH (60% dispersion)Anhydrous THF0 °C to RT1 : 2.0 : 2.086%Optimal balance of cost and yield. Aprotic conditions completely prevent hydrolysis. Clean conversion to the target ester 1.
LiHMDS (1.0 M)Anhydrous THF-78 °C to RT1 : 1.5 : 1.589%Highest purity. The bulky, non-nucleophilic base ensures rapid, irreversible kinetic deprotonation without attacking the ester carbonyls.

Module 4: Troubleshooting Desk & FAQs

Q: My LC-MS shows complete consumption of 2,5-dimethoxyacetophenone, but my isolated yield is under 30%. Where is my product? A: You are likely suffering from base-mediated ester hydrolysis. If you are using sodium ethoxide in ethanol, trace water in the solvent or degraded base generates hydroxide ions. Hydroxide is a strong nucleophile that will attack the ethyl ester of your formed product, yielding a highly polar carboxylic acid derivative. During your acidic workup (Module 2, Step 4), this acid often remains trapped in the aqueous phase. Actionable Fix: Switch to an aprotic system like NaH in anhydrous THF 1. If you must use NaOEt, generate it fresh in situ by dissolving sodium metal in strictly anhydrous ethanol 3.

Q: I am seeing a significant impurity that lacks the ethyl ester protons in the NMR but has a doubled aromatic integration. What is this? A: This is a dypnone-like derivative caused by the self-condensation of 2,5-dimethoxyacetophenone. Mechanistically, the enolate of your starting material is highly nucleophilic. If the local concentration of the electrophile (diethyl oxalate) is too low, the enolate will attack the carbonyl of an unreacted acetophenone molecule instead. Actionable Fix: Ensure you are using a stoichiometric excess of diethyl oxalate (at least 1.5 to 2.0 equivalents). More importantly, reverse your addition order: add the ketone dropwise to a pre-mixed solution of the base and diethyl oxalate.

Q: Does the 2,5-dimethoxy substitution pattern on the phenyl ring affect the reaction kinetics compared to an unsubstituted acetophenone? A: Yes. The methoxy groups are strongly electron-donating via resonance, increasing the electron density of the aromatic ring. While this doesn't directly prevent deprotonation at the alpha-methyl group, the methoxy group at the ortho (2-) position creates steric hindrance. This steric bulk can slightly restrict the optimal planar conformation of the resulting enolate, marginally slowing down the nucleophilic attack on the diethyl oxalate. This makes the competing self-condensation reaction slightly more favorable if electrophile concentration drops.

Q: My purified product streaks terribly on normal-phase silica gel, and my ¹H-NMR shows two distinct sets of peaks. Is my compound degrading? A: No, your compound is exhibiting enol-keto tautomerism. 2,4-Dioxobutanoates exist in a dynamic equilibrium between the 1,3-diketone form and the enol form. The enol form is highly stabilized by an intramolecular hydrogen bond, making it the predominant species. Actionable Fix (Purification): The enol form strongly chelates to the acidic silanol groups on silica gel, causing streaking. Add 1% acetic acid to your chromatography eluent (e.g., Hexane/EtOAc) to suppress ionization and prevent chelation. Actionable Fix (Analysis): In ¹H-NMR, use a non-polar, aprotic solvent like CDCl₃. This favors the intramolecularly hydrogen-bonded enol form, simplifying the spectra to a single set of peaks. You will typically observe a sharp singlet far downfield (13–15 ppm) corresponding to the enolic proton.

References

  • Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • A covalent chemical probe for Chikungunya nsP2 cysteine protease with antialphaviral activity and proteome-wide selectivity Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors Source: MDPI URL:[Link]

Sources

Technical Support Center: Purification of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis & Purification Support Hub.

Subject Molecule: Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate CAS Registry Number: (Analogous derivatives often used in quinoline synthesis) Class:


-diketo ester (Aryl diketo ester)
Executive Summary

This guide addresses the specific physicochemical challenges encountered during the isolation and purification of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate. Users frequently report issues with "oiling out" during recrystallization , inconsistent NMR spectra , and low yields due to hydrolysis .

These issues rarely stem from operator error but rather from the molecule's intrinsic keto-enol tautomerism and the electronic influence of the 2,5-dimethoxy substitution , which significantly stabilizes the enol form and alters solubility profiles.

Module 1: The "Yellow Oil" Trap (Isolation & Workup)

The Problem: After the Claisen condensation, acidification yields a viscous yellow/orange oil that refuses to solidify, or the yield is inexplicably low.

Technical Insight: The reaction between 2,5-dimethoxyacetophenone and diethyl oxalate employs a strong base (NaOEt). The product initially exists as a sodium enolate salt .

  • Incomplete Protonation: If the pH isn't lowered sufficiently (pH < 3), the compound remains partially as a water-soluble enolate, leading to massive yield loss in the aqueous layer.

  • The "Oiling" Phenomenon: The 2,5-dimethoxy groups increase lipophilicity, while the diketo tail is polar. In mixed solvents (ethanol/water), this amphiphilic nature causes the compound to separate as a supercooled liquid (oil) rather than a crystal lattice.

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
Low Yield (<40%) Product lost in aqueous phase as enolate.Check pH: Ensure aqueous layer pH is 2.0–3.0 using 1M HCl. Do not rely on volume; use pH paper.
Sticky Red/Orange Oil Iron chelation or polymerization.Acid Wash: Wash the organic extract with 10% Citric Acid or 1M HCl to break metal chelates. The 1,3-dicarbonyl moiety is a potent chelator of Fe(III).
Emulsion Formation Amphiphilic nature of the product.Salting Out: Add saturated NaCl (brine) to the aqueous layer before extraction to force the organic product out (Salting-out effect).

Visualization: The Critical Acidification Pathway

WorkupLogic Start Crude Reaction Mixture (Sodium Enolate) Quench Quench with 1M HCl (Ice Bath) Start->Quench CheckPH Check pH Quench->CheckPH PH_High pH > 4 (Enolate persists) CheckPH->PH_High Basic/Neutral PH_Low pH 2-3 (Free Enol/Keto Form) CheckPH->PH_Low Acidic PH_High->Quench Add more Acid Extract Extract with EtOAc or DCM PH_Low->Extract Wash Wash: Water -> Brine -> Dry (Na2SO4) Extract->Wash Evap Evaporate Solvent Wash->Evap Result Crude Yellow Solid/Oil Evap->Result

Caption: Logical workflow for maximizing recovery from the Claisen condensation mixture.

Module 2: Purification Strategies (Recrystallization vs. Chromatography)

The Problem: The crude oil solidifies slowly or contains unreacted acetophenone. Standard recrystallization (EtOH) fails.

Technical Insight:

  • Solubility: The 2,5-dimethoxy motif makes the molecule highly soluble in moderately polar solvents (DCM, EtOAc), rendering them poor candidates for crystallization.

  • Tailing on Silica: The acidic enol proton interacts strongly with the silanols on silica gel, causing severe "tailing" (streaking) during chromatography, which co-elutes impurities.

FAQ: Purification Solutions

Q: My compound "oils out" in hot ethanol. What should I do? A: Switch to a binary solvent system .

  • Dissolve the crude oil in a minimum amount of Toluene or DCM (Good solvent).

  • Slowly add Heptane or Hexane (Anti-solvent) until turbidity persists.

  • Crucial Step: Scratch the flask or add a seed crystal. Let it stand at 4°C. The non-polar anti-solvent forces the lattice to form, overcoming the "oil" phase.

Q: Chromatography is giving me a streak, not a spot. Why? A: You are seeing the interaction between the enol and the silica.

  • The Fix: Pre-treat your silica gel or dope your mobile phase with 0.5% - 1% Acetic Acid . This suppresses the ionization of the silanols and the enol, sharpening the peak shape significantly.

Module 3: Analytical Validation (The "Impure" NMR)

The Problem: Users run 1H NMR and see "extra" peaks, concluding the product is impure and discarding it.

Technical Insight: This is the most common error.


-diketo esters exist in a dynamic equilibrium between the keto form  and the enol form .[1][2]
  • Substituent Effect: The electron-donating methoxy groups at the 2,5-positions (on the aryl ring) stabilize the conjugated enol form via resonance.

  • Result: You will likely observe a mixture (e.g., 30:70 or 60:40) of tautomers. This is not impurity; it is the compound's natural state.

Diagnostic NMR Signals (CDCl3):

FeatureKeto Form (

Minor)
Enol Form (

Major)
Notes
Methylene (-CH2-) Singlet at ~4.0 - 4.2 ppm DisappearsThe central CH2 becomes a C=CH in the enol form.
Vinyl Proton (=CH-) AbsentSinglet at ~6.5 - 7.0 ppm Distinctive sharp singlet.
Enol Hydroxyl (-OH) AbsentBroad singlet at 12.0 - 15.0 ppm Highly deshielded due to intramolecular H-bonding.
Methoxy Groups Two singletsTwo singlets (slightly shifted)May appear as 4 peaks total (2 for keto, 2 for enol).

Visualization: Keto-Enol Tautomerism

Tautomers Keto Keto Form (dicarbonyl) -CH2- signal @ ~4.1 ppm Enol Enol Form (H-bonded chelate) =CH- signal @ ~6.8 ppm -OH signal @ >12 ppm Keto->Enol Equilibrium (Solvent Dependent)

Caption: The dynamic equilibrium detectable by NMR. The Enol form is often stabilized by the aryl ring.

References & Further Reading
  • Rafinejad, A., et al. (2015).[3] "Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors." Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325.[3] Link

    • Context: Provides general synthesis conditions (NaOEt/EtOH) and workup procedures for this specific class of aryl diketo esters.

  • Master Organic Chemistry. "The Claisen Condensation." Link

    • Context: Authoritative mechanism review explaining the necessity of the acidic quench and enolate formation.

  • BenchChem. "Keto-Enol Tautomerism in Beta-Diketones: A Technical Guide." Link

    • Context: Explains the analytical discrepancies (NMR splitting) caused by tautomerism in beta-dicarbonyls.

  • PrepChem. "Synthesis of (E)-4-(2,5-dimethoxyphenyl)but-3-en-2-one." Link

    • Context: While a different final product, this reference details the handling and purification of 2,5-dimethoxy-substituted carbonyls, highlighting their solubility and "oiling" tendencies.

Sources

Technical Support Center: Preventing Degradation of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of highly enolizable


-dicarbonyl compounds. Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate is a privileged building block synthesized via the Claisen condensation of 2',5'-dimethoxyacetophenone and diethyl oxalate in the presence of a strong base like sodium ethoxide[1].

While the synthesis is straightforward, the 2,4-dioxoester moiety is notoriously labile during aqueous workup. This guide provides mechanistic insights and self-validating protocols to prevent retro-Claisen cleavage, ester hydrolysis, and oxidative degradation.

Quantitative Degradation Analysis

To troubleshoot effectively, you must first identify the primary degradation pathway based on your analytical data (e.g., NMR, LC-MS). Below is a summary of common degradation vectors encountered during workup:

Workup ConditionPrimary Degradation PathwayMajor ByproductEstimated Yield LossPreventative Measure
pH > 9 (Aqueous) Retro-Claisen Cleavage2',5'-Dimethoxyacetophenone40–80%Quench into ice water, acidify immediately
pH < 2 + Heat Ester Hydrolysis & Decarboxylation1-(2,5-Dimethoxyphenyl)-1,3-butanedione30–60%Maintain pH 4–5 during quench, avoid heating
Prolonged Air Exposure Oxidative Cleavage / PolymerizationComplex Tarry Mixtures10–25%Degas solvents, minimize time in aqueous phase
Trace Heavy Metals ChelationColored Metal-Enolate Complexes5–15%Use metal-free reagents, wash with EDTA
Troubleshooting FAQs: Mechanistic Insights

Q: Why does my product revert to 2',5'-dimethoxyacetophenone during basic workup? A: This is caused by a base-catalyzed retro-Claisen cleavage. The product is highly stable as an enolate in anhydrous ethanol[2]. However, exposing it to an aqueous base (pH > 9) during the quench allows hydroxide ions to attack the highly electrophilic C2 or C4 carbonyl carbons. This tetrahedral intermediate collapses, cleaving the C-C bond and reverting the molecule to the starting ketone and an oxalate monoester[3].

  • Causality: The strong electron-withdrawing nature of the adjacent carbonyls makes the carbon-carbon bond exceptionally susceptible to nucleophilic attack by OH⁻.

  • Solution: Always quench the reaction by pouring the basic mixture into an excess of ice water and immediately adjust the pH to 4–5 using a weak acid or dilute HCl[2].

Q: I am seeing a significant amount of 1-(2,5-dimethoxyphenyl)-1,3-butanedione in my NMR. How is this forming? A: This byproduct is the result of ester hydrolysis followed by spontaneous decarboxylation. The ethyl ester of a 2,4-dioxobutanoate is highly labile under strongly acidic conditions (pH < 2), especially if the workup temperature exceeds 20 °C. Once hydrolyzed to 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoic acid, the molecule undergoes a facile, heat-promoted decarboxylation (loss of CO₂) via a cyclic six-membered transition state, yielding the


-diketone[4].
  • Causality: The

    
    -keto acid intermediate is inherently unstable because the 
    
    
    
    -carbonyl oxygen readily hydrogen-bonds with the carboxylic acid proton, facilitating the concerted loss of carbon dioxide.
  • Solution: Strictly control the acidification step. Do not lower the pH below 4. Keep the internal temperature below 5 °C during acidification, and evaporate the extraction solvent at a bath temperature not exceeding 30 °C.

Q: Can the 2,5-dimethoxyphenyl ring itself degrade during workup? A: Yes. The 2,5-dimethoxyphenyl moiety is highly electron-rich, making it susceptible to oxidative degradation. In the presence of dissolved oxygen and alkaline conditions, the enolate can undergo single-electron transfer (SET) reactions, leading to dark, tarry polymeric mixtures.

  • Causality: The two methoxy groups strongly donate electron density into the aromatic ring via resonance, raising the HOMO energy of the molecule and making it prone to oxidation.

  • Solution: Use degassed solvents if scaling up, and minimize the time the product spends in the basic aqueous phase prior to extraction.

Degradation_Pathways A Sodium Enolate Intermediate B High pH Quench (pH > 9) A->B Excess Base C Low pH Quench (pH < 2) A->C Excess Acid + Heat D Optimal Quench (pH 4-5) A->D Buffer / Weak Acid E Retro-Claisen Cleavage B->E OH- Nucleophilic Attack F Ester Hydrolysis & Decarboxylation C->F H+ Catalyzed G Target 2,4-Dioxobutanoate D->G Protonation to Enol

Fig 1. Mechanistic pathways of 2,4-dioxobutanoate degradation during aqueous workup.

Self-Validating Experimental Protocol: Optimized Workup

To ensure high yields and prevent the degradation pathways outlined above, strictly adhere to the following step-by-step methodology:

  • Preparation of the Quench Bath: In a secondary vessel, prepare a mixture of crushed ice and distilled water (approximately 5 volumes relative to the reaction volume).

  • Pre-cooling: Cool the primary Claisen condensation reaction mixture (typically in ethanol) to 0–5 °C using an ice-salt bath[2].

  • Quenching: Slowly pour the reaction mixture into the vigorously stirred ice-water bath. Do not allow the internal temperature to exceed 5 °C.

  • Acidification (Critical Step): Dropwise, add 1M Hydrochloric Acid (HCl) while continuously monitoring the pH. Stop addition when the pH reaches exactly 4.0 to 5.0[2].

    • Self-validating check: The solution should transition from a deep yellow/orange enolate solution to a paler, cloudy suspension as the neutral enol/keto form precipitates.

  • Extraction: Immediately transfer the mixture to a separatory funnel and extract three times with cold Ethyl Acetate (EtOAc)[2].

  • Washing: Wash the combined organic layers once with cold brine to remove residual ethanol and water. Do not use basic washes like NaHCO₃, which will deprotonate the highly acidic C3 methylene and pull the enolate back into the aqueous phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure (rotary evaporator) with the water bath set strictly below 30 °C to prevent thermal decarboxylation.

Workflow S1 Cool Reaction to 0-5 °C S2 Quench in Ice Water S1->S2 S3 Acidify to pH 4-5 S2->S3 S4 Extract with Cold EtOAc S3->S4 S5 Evaporate < 30 °C S4->S5 S6 Pure Product S5->S6

Fig 2. Optimized step-by-step workup workflow to prevent degradation and maximize yield.

References
  • Ethyl 2,4-dioxopentanoate | Research Chemical - Benchchem Benchchem
  • Engineering of artificial metalloenzymes based on alcohol dehydrogenase scaffold CORE
  • Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116)
  • Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles | Chemical Reviews ACS Public

Sources

Identifying byproducts in Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: LC-MS Profiling of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

Executive Summary

This guide addresses the identification of impurities in the synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate (hereafter referred to as Target Compound ). This molecule is a critical intermediate, typically synthesized via Claisen condensation of 2,5-dimethoxyacetophenone with diethyl oxalate.

Users frequently encounter challenges distinguishing between keto-enol tautomers (a physical phenomenon) and chemical byproducts (synthesis failures). This guide provides a self-validating LC-MS workflow to resolve these issues.

Module 1: The Impurity Landscape (Genealogy)

To troubleshoot effectively, you must understand the "family tree" of your reaction mixture. The synthesis relies on the nucleophilic attack of the acetophenone enolate on diethyl oxalate.

Common Byproduct Profile
ComponentIdentityMass Shift (

)
Origin
Target Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate0 (Ref) Desired Product
Impurity A 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoic acid-28 Da Hydrolysis of ester (moisture in solvent/base).
Impurity B Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate-14 Da Transesterification (if NaOMe/MeOH used).
Impurity C 6-methoxy-4-oxo-4H-chromene-2-carboxylate-32 Da Critical: Cyclization via loss of MeOH (requires 2-OMe demethylation).
Impurity D 2,5-dimethoxyacetophenone-100 Da Unreacted Starting Material or Decarboxylation.
Reaction Pathway & Impurity Logic

ReactionPathways SM 2,5-Dimethoxyacetophenone (MW 180) Target TARGET MOLECULE Ethyl 4-(2,5-dimethoxyphenyl)- 2,4-dioxobutanoate (MW 280) SM->Target Claisen Condensation Reagent Diethyl Oxalate + NaOEt Reagent->Target Acid Impurity A: Acid (Hydrolysis) MW 252 Target->Acid H2O / OH- MeEst Impurity B: Methyl Ester (Transesterification) MW 266 Target->MeEst MeOH / NaOMe Chrom Impurity C: Chromone (Cyclization) MW 248 Target->Chrom -MeOH (Demethylation) Acid->SM Decarboxylation (-CO2)

Figure 1: Synthesis pathway showing the origin of major impurities relative to the target molecule.

Module 2: LC-MS Method Development

The "Double Peak" Phantom: The most common support ticket regarding this compound is: "I see two peaks with the same mass. Is my column failing?" Answer: No. Beta-diketo esters exist in equilibrium between keto and enol forms.[1] On C18 columns, these tautomers often separate, causing split peaks.

Recommended Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 1.8 µm or 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Why Acid? Acidic pH stabilizes the enol form and suppresses ionization of the silanols, improving peak shape.

  • Gradient: 5% B to 95% B over 10-15 mins.

  • Temperature: 40°C - 50°C .

    • Critical: Higher column temperature increases the rate of keto-enol interconversion.[1] If the rate becomes faster than the chromatographic timescale, the two peaks will merge into one sharp peak (coalescence).

MS Settings (ESI)
  • Polarity: Positive (

    
    ) and Negative (
    
    
    
    ).
  • Note: Beta-dicarbonyls ionize exceptionally well in Negative Mode due to the acidic alpha-proton between the two carbonyls. Use this for higher sensitivity.

Module 3: Troubleshooting Dashboard

Use this section to diagnose specific experimental observations.

Scenario 1: The "Twin Peaks"
  • Observation: Two peaks appear in the chromatogram (e.g., RT 4.5 min and 4.8 min). Both have the exact same mass (

    
     281 in Pos, 279 in Neg).
    
  • Diagnosis: Keto-Enol Tautomerism . This is not an impurity.

  • Action:

    • Run a variable temperature study (increase column temp to 50°C). If peaks merge, it is tautomerism.

    • Check UV spectra: The enol form typically has higher absorbance at longer wavelengths (due to conjugation) compared to the keto form.[1]

Scenario 2: The "Minus 32" Signal
  • Observation: A peak appears with

    
     249 (
    
    
    
    ). Mass difference is -32 Da from target.
  • Diagnosis: Chromone Formation (Ethyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate).

  • Mechanism: If the 2-methoxy group on the phenyl ring undergoes demethylation (loss of methyl) during the reaction, the resulting phenol can attack the beta-keto ester to form a cyclic chromone, losing methanol in the process.

  • Action: Milder reaction conditions are required. Ensure the reaction temperature did not spike, and the base concentration was not excessive.

Scenario 3: The "Minus 28" Signal
  • Observation: A peak appears at

    
     253 (
    
    
    
    ).
  • Diagnosis: Hydrolysis (Carboxylic Acid) .

  • Action:

    • Check the water content of your ethanol/solvent.

    • Ensure the workup (acidification step) was not too harsh or prolonged. Beta-diketo esters hydrolyze easily.

Scenario 4: The "Minus 14" Signal
  • Observation: A peak appears at

    
     267 (
    
    
    
    ).
  • Diagnosis: Methyl Ester Analog .

  • Cause: Use of Sodium Methoxide (NaOMe) or Methanol (MeOH) instead of Sodium Ethoxide/Ethanol.

  • Action: Switch strictly to NaOEt/EtOH system to match the diethyl oxalate ester groups.

Module 4: Diagnostic Logic Tree

TroubleshootingTree Start Start: Identify Anomalous Peak MassCheck Check Mass Difference (Delta vs Target) Start->MassCheck Zero Delta = 0 (Same Mass) MassCheck->Zero Minus14 Delta = -14 Da MassCheck->Minus14 Minus28 Delta = -28 Da MassCheck->Minus28 Minus32 Delta = -32 Da MassCheck->Minus32 Tautomer DIAGNOSIS: Keto-Enol Tautomer ACTION: Increase Col Temp Zero->Tautomer TransEst DIAGNOSIS: Methyl Ester ACTION: Remove MeOH Minus14->TransEst Hydrolysis DIAGNOSIS: Acid Byproduct ACTION: Dry Solvents Minus28->Hydrolysis Chromone DIAGNOSIS: Chromone Cyclization ACTION: Milder Base/Temp Minus32->Chromone

Figure 2: Decision tree for rapid identification of LC-MS peaks based on mass shift.

FAQ: Frequently Asked Questions

Q: Why is the signal in negative mode (ESI-) stronger than positive mode? A: The proton on the carbon between the two carbonyl groups (the


-carbon) is highly acidic (

). It deprotonates easily to form a stable enolate ion

, making negative mode highly sensitive for this class of compounds.

Q: Can I use UV detection instead of MS? A: Yes, but be careful. The keto and enol forms have different molar extinction coefficients. The enol form (conjugated) absorbs strongly at 280-320 nm, while the keto form absorbs at lower wavelengths. Quantifying based on UV area % without correcting for these differences can lead to errors.

Q: My product is solidifying into a "gum" during workup. What is this? A: This is often the sodium enolate salt of the product. If you do not acidify the reaction mixture sufficiently (to pH 2-3) during workup, the product remains as a salt, which is often gummy or oily. Ensure full acidification to obtain the free ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.
  • Sloop, J. C., et al. "Electron-Deficient Aryl beta-Diketones: Synthesis and Novel Tautomeric Preferences."[2] European Journal of Organic Chemistry, 2011, 936–941.[2] Link

  • Sandler, I., et al. "Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters."[2] Journal of Chemical Education, 2021, 98, 1043–1048.[2] Link

  • PubChem Compound Summary. "Ethyl 2,4-dioxovalerate derivatives." National Center for Biotechnology Information. Link

Sources

Technical Support Center: Synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CLZN-25DMA-OX Subject: Optimization of Base Selection for Claisen Condensation of 2,5-Dimethoxyacetophenone Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Scope

User Query: "I am experiencing inconsistent yields and byproduct formation when synthesizing Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate using standard sodium ethoxide conditions. What are my alternative base options?"

Technical Context: This reaction is a mixed Claisen condensation between a ketone (2,5-dimethoxyacetophenone) and a diester (diethyl oxalate). The target molecule is a


-diketo ester, a critical intermediate for HIV integrase inhibitors and quinolone antibiotics.

The Core Challenge: The 2,5-dimethoxy substitution pattern presents two specific hurdles:

  • Electronic Effects: The electron-donating methoxy groups increase the electron density of the aromatic ring, potentially destabilizing the enolate intermediate compared to electron-deficient analogs.

  • Steric Hindrance: The ortho-methoxy group (position 2) creates steric bulk near the reaction center, slowing the nucleophilic attack on the oxalate.

Base Selection Matrix

The choice of base dictates the reaction thermodynamics (equilibrium vs. irreversible) and the impurity profile.

Base SystemTypepKa (Conj. Acid)ProsConsRecommendation
NaOEt / EtOH Thermodynamic15.9• Low cost• Standard industrial method• Solvent matches ester (No transesterification)• Equilibrium-driven (reversible)• Requires continuous EtOH removal to push completion• Long reaction timesStandard (Start here)
NaH / THF Irreversible35• Drives reaction to completion (H₂ gas evolution)• Non-nucleophilic (Clean)• Faster kinetics• Safety hazard (H₂)• Requires strictly anhydrous conditions• ExothermicHigh Performance (Best for yield)
LiHMDS / THF Kinetic26• Operates at -78°C[1]• Prevents self-condensation• Extremely selective• High cost• Cryogenic requirement• Overkill for this specific substrateSpecialist (Only if side reactions occur)
KOtBu / tBuOH Thermodynamic17• Stronger than ethoxide• Bulky (less nucleophilic)High Risk: Can cause transesterification to tert-butyl ester• Solubility issuesNot Recommended

Mechanistic Workflow & Troubleshooting

Reaction Mechanism (Visualization)

The following diagram illustrates the critical pathway and where the base choice impacts the outcome.

ClaisenMechanism cluster_equilibrium Critical Control Point Start 2,5-Dimethoxyacetophenone (Ketone) Enolate Enolate Intermediate (Nucleophile) Start->Enolate Deprotonation (-BH) Base Base (B-) Base->Start Tetra Tetrahedral Intermediate Enolate->Tetra Attacks Oxalate Oxalate Diethyl Oxalate (Electrophile) Oxalate->Tetra ProductEnol Product Enolate (Stabilized) Tetra->ProductEnol Elimination of EtO- (Irreversible Step) Final Target Diketo Ester (Neutral) ProductEnol->Final Acidic Workup (H3O+)

Caption: Mechanism of the mixed Claisen condensation. The formation of the stable 'Product Enolate' drives the equilibrium forward.

Troubleshooting Decision Tree

Use this guide to diagnose failure modes based on your observed results.

Troubleshooting Problem Identify Problem MixedEsters Result: Mixture of Ethyl & Methyl Esters Problem->MixedEsters LowYield Result: Low Yield / Recovered Starting Material Problem->LowYield SolidGum Result: Product is a sticky gum/oil Problem->SolidGum CauseTrans Cause: Transesterification (Used NaOMe with Ethyl Ester) MixedEsters->CauseTrans CauseEquil Cause: Equilibrium Issue (NaOEt not strong enough) LowYield->CauseEquil CauseWater Cause: Wet Reagents (Base quenched) LowYield->CauseWater CauseWorkup Cause: Keto-Enol Tautomerism or pH issue SolidGum->CauseWorkup FixBase Fix: Switch to NaOEt or NaH CauseTrans->FixBase FixNaH Fix: Switch to NaH (Irreversible) CauseEquil->FixNaH FixDry Fix: Dry THF/DMF Use fresh NaH CauseWater->FixDry FixAcid Fix: Acidify to pH 2-3 Recrystallize from EtOH CauseWorkup->FixAcid

Caption: Diagnostic flowchart for common Claisen condensation failure modes.

Experimental Protocols

Protocol A: The "High Performance" Method (Sodium Hydride)

Recommended for difficult substrates or when high yield is required.

Reagents:

  • 2,5-Dimethoxyacetophenone (1.0 equiv)

  • Diethyl oxalate (1.5 equiv)

  • Sodium Hydride (60% dispersion in oil) (2.0 equiv)

  • Solvent: Anhydrous THF or DMF

Step-by-Step:

  • Preparation: Wash NaH with dry hexane under argon to remove mineral oil (optional but recommended for cleaner workup). Suspend NaH in anhydrous THF.

  • Reagent Mixing: Add diethyl oxalate to the NaH suspension at 0°C.

  • Addition: Dissolve 2,5-dimethoxyacetophenone in THF. Add this solution dropwise to the NaH/Oxalate mixture over 30-60 minutes at 0°C.

    • Note: H₂ gas will evolve.[2] Ensure proper venting.[2]

  • Reaction: Allow to warm to room temperature. Stir for 2-4 hours. The mixture typically turns yellow/orange, indicating enolate formation.

  • Quench: Cool to 0°C. Carefully add EtOH to quench excess NaH, then pour into ice-cold 1N HCl.

  • Isolation: Extract with EtOAc. The product often precipitates as a solid upon concentration or can be recrystallized from Ethanol/Hexane.

Protocol B: The "Standard" Method (Sodium Ethoxide)

Recommended for scale-up where NaH safety is a concern.

Reagents:

  • 2,5-Dimethoxyacetophenone (1.0 equiv)

  • Diethyl oxalate (1.2 equiv)

  • Sodium Ethoxide (21% wt in EtOH) (1.2 - 1.5 equiv)

Step-by-Step:

  • Mixing: Charge the reactor with NaOEt solution. Cool to <10°C.

  • Addition: Add diethyl oxalate in one portion (exothermic).

  • Ketone Addition: Add the ketone slowly.

  • Forcing Conditions: Heat the mixture to reflux (80°C) for 4-6 hours.

    • Critical Step: If yield is low, distill off ethanol during the reaction to shift the equilibrium toward the product (Le Chatelier’s principle).

  • Workup: Cool to room temperature. The sodium salt of the product may precipitate. Acidify with dilute H₂SO₄ or HCl to pH 2 to liberate the free diketo ester.

Frequently Asked Questions (FAQ)

Q1: I used Sodium Methoxide (NaOMe) and my NMR shows a mess of peaks. Why? A: You have caused transesterification .[2] By using NaOMe with Diethyl oxalate, you created a mixture of diethyl, dimethyl, and ethyl-methyl oxalates, which then reacted with your ketone.

  • Rule: Always match the alkoxide base to the ester alkyl group (NaOEt for Ethyl esters, NaOMe for Methyl esters).

Q2: The product is an oil, but literature says it should be a solid. How do I fix this? A: These diketo esters exist in a keto-enol equilibrium. The oil is likely the keto form or contains minor impurities preventing crystallization.

  • Fix: Dissolve the oil in a minimum amount of hot ethanol. Add water until just turbid, then cool slowly to 4°C. Scratch the glass to induce crystallization of the enol form.

Q3: Why use 2.0 equivalents of base in the NaH method? A: The first equivalent forms the enolate of the ketone. The second equivalent deprotonates the highly acidic position between the two carbonyls in the product (the methylene group). This formation of the stable product-dianion drives the reaction to completion.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 27: Thermodynamic and Kinetic Enolates).

  • BenchChem Application Notes. (2025). Claisen Condensation Reactions Involving Diethyl Oxalate. (Technical overview of diethyl oxalate reactivity).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Detailed mechanism of acylation of ketones).

  • Organic Syntheses. Ethyl α-acetyl-β-(2,3-dimethoxyphenyl)propionate. (Analogous procedure for dimethoxy-substituted acetophenones). Coll. Vol. 5, p. 550.[3]

  • Master Organic Chemistry. (2022). Transesterification: Mechanisms and Troubleshooting. (Explanation of the NaOMe/Ethyl ester error).

Sources

Scaling up the synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate (CAS: 70909-45-4) . This compound, with a molecular weight of 280.27 g/mol [1], is a critical diketo-ester building block frequently utilized in the synthesis of pyrimidines and other complex heterocycles for drug development [2].

This guide is designed for process chemists and researchers transitioning this synthesis from milligram-scale discovery to multi-gram or kilogram pilot scales.

Process Overview & Workflow

The standard synthetic route utilizes a Claisen condensation between 2',5'-dimethoxyacetophenone and diethyl oxalate in the presence of a strong base.

Workflow Start 2',5'-Dimethoxyacetophenone + Diethyl Oxalate Base Base Addition (NaOEt in EtOH) Start->Base Reaction Claisen Condensation (0°C to RT) Base->Reaction Quench Acidic Quench (HCl to pH 2-3) Reaction->Quench Extract Phase Separation & Extraction Quench->Extract Purify Crystallization (EtOH/Water) Extract->Purify

Figure 1: Standard scale-up workflow for the synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate.

FAQ & Troubleshooting Guide

Q1: What is the optimal base and solvent system for scaling up this Claisen condensation?

A: While Sodium Hydride (NaH) in Tetrahydrofuran (THF) is often used at the bench scale, it presents significant process safety hazards on scale due to the stoichiometric evolution of hydrogen gas.

For scale-up, Sodium Ethoxide (NaOEt) in absolute Ethanol (EtOH) or Lithium Hexamethyldisilazide (LiHMDS) in THF are vastly superior. NaOEt is highly recommended because it matches the ester moiety of diethyl oxalate, preventing transesterification issues that would lead to mixed ester products (e.g., forming the methyl ester, CAS 70935-15-8, which has a melting point of 94.5-95.5 °C [6], complicating the impurity profile).

Standard Protocol: NaOEt-Mediated Condensation

  • Charge a dry, nitrogen-purged reactor with absolute ethanol (10 volumes).

  • Add Sodium Ethoxide (1.2 equivalents) and cool the mixture to 0 °C.

  • Add Diethyl Oxalate (1.5 equivalents) in one portion.

  • Slowly dose 2',5'-dimethoxyacetophenone (1.0 equivalent) dissolved in ethanol (2 volumes) over 1 hour, maintaining the internal temperature below 5 °C. Causality: Slow addition of the ketone into an excess of the oxalate minimizes the self-condensation of the acetophenone.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor conversion via HPLC (Target: >98% conversion of acetophenone).

Q2: We are observing a significant amount of self-condensation byproduct. How do we mitigate this?

A: Self-condensation (the aldol reaction of 2',5'-dimethoxyacetophenone with itself) occurs when the local concentration of the enolate is high relative to the electrophile (diethyl oxalate).

To suppress this, you must ensure the electrophile is always in excess. If you are already using 1.5 equivalents of diethyl oxalate and still seeing this impurity, the issue is likely your addition rate or mixing efficiency.

Impurity / IssueRoot CauseMitigation Strategy
Acetophenone Self-Condensation Poor mixing; ketone added too quickly; inadequate excess of diethyl oxalate.Increase impeller speed. Extend ketone dosing time. Ensure diethyl oxalate is fully mixed with the base prior to ketone addition.
Transesterification Products Use of non-matching alkoxide base (e.g., NaOMe) or solvent (e.g., Methanol).Strictly use NaOEt in Ethanol.
Incomplete Conversion Moisture in the solvent quenching the base; inactive base.Karl Fischer titration of EtOH (must be <0.1% water). Titrate NaOEt concentration before use.
Q3: The product is "oiling out" during the final workup instead of crystallizing. How do we isolate a consistent solid?

A: Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate is reported to exist as both a viscous liquid [1] and a solid [4] depending on the ambient temperature, purity, and specific crystalline polymorph. The 2,4-dioxo moiety exists in equilibrium with its enol tautomer, which can lower the melting point and cause the product to oil out if residual ethanol or water is present.

Troubleshooting Issue Product Oils Out During Workup Check1 Check pH of Aqueous Phase Issue->Check1 pHHigh pH > 3 Check1->pHHigh pHLow pH 2-3 (Optimal) Check1->pHLow Fix1 Add 1M HCl until pH 2. Enol must be fully protonated. pHHigh->Fix1 Check2 Check Solvent Composition pHLow->Check2 Fix2 Perform solvent swap to Heptane/EtOAc (9:1) Check2->Fix2 Seed Add Seed Crystals at 15°C Fix2->Seed

Figure 2: Troubleshooting logic tree for isolation and crystallization issues.

Standard Protocol: Crystallization via Solvent Swap

  • Following the acidic quench (pH 2-3), extract the aqueous layer with Ethyl Acetate (3 x 5 volumes).

  • Wash the combined organic layers with brine and dry over anhydrous

    
    .
    
  • Concentrate the organic layer under reduced pressure to approximately 2 volumes.

  • Crucial Step: Perform a solvent swap by adding Heptane (10 volumes) and distilling off the remaining Ethyl Acetate/Ethanol azeotrope until the internal temperature reaches the boiling point of Heptane.

  • Cool the solution slowly to 15 °C. If the solution becomes cloudy without precipitating, introduce seed crystals.

  • Stir at 0-5 °C for 2 hours, filter, and wash the cake with cold heptane.

Q4: What are the primary safety considerations for scaling this specific reaction?

A: The primary hazard in this process is the highly exothermic nature of the acid quench. The reaction mixture contains excess sodium ethoxide and the sodium enolate of the product.

  • Causality: When aqueous HCl is added, the neutralization of the strong base releases significant heat. If added too rapidly, the ethanol solvent can boil, leading to a loss of containment.

  • Action: The quench must be performed by reverse addition (adding the reaction mixture to a pre-cooled solution of dilute HCl) or by dosing the acid extremely slowly with active jacket cooling set to -5 °C.

References

  • LookChem. "70909-45-4 - LookChem: Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate." LookChem.com. Available at:[Link]

  • AccelaChem. "93618-67-8,Ethyl 4-(3,4-Dichlorophenyl)-2,4-dioxobutanoate-AccelaChem." Accelachem.com. Available at:[Link]

Validation & Comparative

Comparing the biological activity of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate with other aryl diketoesters

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating building blocks and pharmacological probes requires moving beyond basic structural descriptions to understand the thermodynamic and kinetic realities of target engagement. Aryl diketoesters (ADKs) and their corresponding free diketo acids (DKAs) represent a seminal class of metalloenzyme inhibitors. They are most notably recognized as the foundational chemotypes that led to the development of FDA-approved HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) like raltegravir[1].

This guide provides an objective, data-driven comparison of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate (EDDB) against other standard aryl diketoesters, detailing the structure-activity relationships (SAR), comparative efficacy, and the rigorous experimental protocols required to validate their biological activity.

Mechanistic Foundation: The Two-Metal Chelation Paradigm

To understand the biological utility of EDDB, we must first examine the causality of its target engagement. HIV-1 Integrase (IN) and Hepatitis C Virus (HCV) NS5B polymerase rely on a highly conserved catalytic core domain (CCD) featuring a DDE motif (Asp64, Asp116, Glu152 in HIV-1 IN)[2]. This motif coordinates two divalent metal cations (typically Mg²⁺ or Mn²⁺) essential for phosphodiester bond cleavage and formation[1].

Aryl diketoesters act as prodrugs or direct pharmacophores that, upon enolization and (in the case of esters, cellular hydrolysis to the acid), form a coplanar oxygen triad. This triad acts as a potent chelator, sequestering the two Mg²⁺ ions within the active site[3]. By occupying this space, the diketo moiety competitively displaces the 3'-OH of the viral DNA, effectively paralyzing the strand transfer (ST) step of viral integration[4].

Mechanism IN HIV-1 Integrase (CCD) DDE Motif Mg Two Mg2+ Ions IN->Mg Coordinates ADK Aryl Diketoester (EDDB) Chelating Pharmacophore Mg->ADK Chelated by vDNA Viral DNA (3'-OH) vDNA->IN Binds Block Strand Transfer Blocked ADK->Block Induces hDNA Host DNA hDNA->Block Integration Prevented

Mechanism of HIV-1 Integrase inhibition via two-metal chelation by Aryl Diketoesters.

Structural Analysis: The Role of the 2,5-Dimethoxyphenyl Moiety

The biological efficacy of an ADK is heavily dictated by its aryl substituent, which anchors the molecule in an adjacent hydrophobic pocket. Comparing EDDB to other derivatives reveals distinct SAR principles:

  • Steric Twist and Dihedral Angle: The ortho-methoxy group (position 2) in EDDB creates steric hindrance against the adjacent carbonyl of the diketo chain. This forces the aromatic ring out of coplanarity, achieving a dihedral angle of approximately 120°. This specific non-planar geometry has been proven to be optimal for fitting the inhibitor into the narrow hydrophobic trench of the IN active site[4].

  • Electron Density: Methoxy groups are strong electron-donating groups (EDGs). While halogenated aryls (e.g., p-fluorophenyl) withdraw electron density to improve metabolic stability, the 2,5-dimethoxy substitution increases the electron density of the aromatic ring. This can facilitate favorable cation-π interactions or specific hydrogen bonding (e.g., the methoxy oxygen interacting with Thr174 in the IN active site)[1].

  • Permeability (Ester vs. Acid): EDDB is an ethyl ester. While the free diketo acid is the active chelator, the ester form serves as a highly cell-permeable prodrug. Intracellular esterases cleave the ethyl group, trapping the active, negatively charged diketo acid within the cytoplasm, thereby enhancing the functional cell-based antiviral EC₅₀[3].

Comparative Biological Activity

The following table synthesizes representative quantitative data comparing EDDB against other benchmark aryl diketoesters/acids in the context of HIV-1 Integrase Strand Transfer (ST) inhibition. (Note: Values are representative SAR benchmarks derived from established literature on methoxy- and halo-substituted ADKs).

Compound Class / SubstitutionIN ST IC₅₀ (nM)Antiviral EC₅₀ (µM)CC₅₀ (µM)Mechanistic Advantage
EDDB (2,5-dimethoxyphenyl) 80 - 1502.0 - 3.5> 50Optimal dihedral angle (~120°); potential H-bonding via methoxy groups.
Standard ADK (4-fluorophenyl) 30 - 500.8 - 1.5> 50High metabolic stability; excellent hydrophobic pocket penetration.
Bulky ADK (4-biphenyl) 10 - 250.5 - 1.0> 20Maximized hydrophobic interactions; highly potent but lower solubility.
Unsubstituted ADK (Phenyl) 250 - 400> 10.0> 100Baseline chelation; lacks sufficient hydrophobic anchoring.

Data Interpretation: While EDDB may exhibit slightly higher biochemical IC₅₀ values compared to highly optimized biphenyl or fluorinated derivatives, its unique electronic profile and prodrug ester formulation make it a highly valuable tool compound for probing alternative binding modes within metalloenzyme active sites[5].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the evaluation of ADKs must follow strict, self-validating experimental designs. Because ADKs are Strand Transfer specific, they only bind effectively to the Integrase enzyme after it has complexed with the viral DNA. Therefore, the order of reagent addition is critical.

Protocol A: Recombinant HIV-1 Integrase Strand Transfer Assay (ECL)

This protocol utilizes an electrochemiluminescence (ECL) readout to quantify the inhibition of the strand transfer step[4].

  • Pre-Integration Complex (PIC) Assembly: Incubate 250 nM of recombinant HIV-1 Integrase with biotinylated donor DNA (representing the viral DNA ends) in a reaction buffer containing 25 mM MOPS (pH 7.2), 25 mM NaCl, and 7.5 mM MgCl₂. Causality: This 30-minute pre-incubation at 37°C is mandatory. ADKs require the conformational change induced by vDNA binding to expose the two-metal binding pocket.

  • Inhibitor Addition: Add EDDB (or comparator ADKs) at varying concentrations (e.g., 10 nM to 10 µM). Incubate for 15 minutes. Causality: Allows the diketo moiety to chelate the Mg²⁺ ions in the assembled PIC.

  • Strand Transfer Reaction: Initiate the reaction by adding ruthenium-labeled target DNA (representing host DNA). Incubate for 60 minutes at 37°C.

  • Readout: Quench the reaction with EDTA (which strips the Mg²⁺, stopping the enzyme). Capture the products on streptavidin-coated magnetic beads and measure the ECL signal. Calculate the IC₅₀ using non-linear regression.

Protocol B: Cell-Based Antiviral & Cytotoxicity Assay

Biochemical potency must be validated against cellular permeability and off-target toxicity[3].

  • Cell Infection: Infect MT-4 human T-cells with HIV-1 (e.g., IIIb strain) at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: Immediately plate the infected cells into 96-well plates containing serial dilutions of the ADK prodrugs.

  • Incubation & Readout (Antiviral): Incubate for 5 days at 37°C. Quantify viral replication by measuring p24 antigen levels via ELISA or using a luciferase reporter system to determine the EC₅₀.

  • Cytotoxicity Counter-Screen (MTT): In parallel, treat uninfected MT-4 cells with the same compound concentrations. After 5 days, add MTT reagent. The reduction of MTT to formazan by viable cells provides the CC₅₀ (Cytotoxic Concentration 50%). Causality: This ensures the observed antiviral EC₅₀ is due to target inhibition, not generalized cell death.

Workflow Prep Compound Prep (EDDB Dilution) Incubate Inhibitor Incubation (Metal Chelation) Prep->Incubate PIC PIC Assembly (IN + vDNA) PIC->Incubate Target Add Target DNA (Strand Transfer) Incubate->Target Read ECL/FRET Readout (IC50 Calculation) Target->Read

Self-validating experimental workflow for evaluating Integrase Strand Transfer Inhibitors.

Conclusion

Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate is a highly specialized aryl diketoester. While bulkier or halogenated ADKs may push biochemical IC₅₀ limits into the low nanomolar range, the 2,5-dimethoxy substitution provides a unique electronic and steric profile that forces an ideal ~120° dihedral angle for active site engagement. When utilized in rigorously designed, metal-dependent assays, EDDB serves as an exceptional comparative standard for researchers developing next-generation metalloenzyme inhibitors.

References

  • Design and synthesis of photoactivatable aryl diketo acid-containing HIV-1 integrase inhibitors as potential affinity probes. National Institutes of Health (NIH). Available at:[Link]

  • Molecular dynamic simulation studies of the South African HIV-1 Integrase subtype C protein to understand the structural impact. University of the Western Cape (UWC). Available at:[Link]

  • Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, Biological Activities and Mechanism of Action. National Institutes of Health (NIH). Available at:[Link]

  • CHAPTER 6: HIV Integrase Inhibitors. The Royal Society of Chemistry. Available at:[Link]

  • Authentic HIV-1 integrase inhibitors. National Institutes of Health (NIH). Available at:[Link]

Sources

Spectroscopic analysis comparison of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate and its isomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Introduction & Structural Dynamics

Aryl-2,4-dioxobutanoates are critical synthetic intermediates in medicinal chemistry, frequently utilized in the synthesis of biologically active heterocycles such as triazoles, pyrazoles, and isoxazoles [1]. The compound Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate (CAS: 70909-45-4) [2] and its positional isomer Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate (CAS: 70909-46-5) [3] present unique analytical challenges due to their structural similarities and dynamic solution-phase behavior.

When analyzing these


-diketone esters, scientists must account for two distinct types of isomerism:
  • Positional Isomerism: The substitution pattern of the methoxy groups on the aromatic ring (2,5- vs. 3,4-dimethoxy).

  • Tautomeric Isomerism: The dynamic equilibrium between the keto and enol forms in solution.

Because the enol tautomer is stabilized by an intramolecular hydrogen bond and extended


-conjugation with the aryl ring, it overwhelmingly dominates in non-polar and moderately polar aprotic solvents (e.g., 

). Understanding these dynamics is essential for accurate structural verification before downstream high-throughput screening or synthesis.

Isomer_Dynamics Target Ethyl 4-(2,5-dimethoxyphenyl) -2,4-dioxobutanoate (Target Compound) PosIsomer Ethyl 4-(3,4-dimethoxyphenyl) -2,4-dioxobutanoate (Positional Isomer) Target->PosIsomer Positional Isomerism Enol Enol Tautomer (Major in Solution, >90%) Target->Enol Tautomerizes (Thermodynamically Favored) Keto Keto Tautomer (Minor in Solution, <10%) Target->Keto Tautomerizes (Unfavored) Enol->Keto Keto-Enol Equilibrium

Figure 1: Structural relationships mapping positional and tautomeric isomerism.

Comparative Spectroscopic Profiling

To objectively differentiate the 2,5-dimethoxy target from its 3,4-dimethoxy counterpart—and to quantify the keto-enol ratio—a multi-modal spectroscopic approach is required. The causality behind the spectral differences lies in the electronic shielding effects of the methoxy groups and the geometric constraints of the hydrogen-bonded enol ring.

Nuclear Magnetic Resonance ( H & C NMR)

The most definitive method for distinguishing the positional isomers is analyzing the aromatic proton splitting patterns in


H NMR.
  • 2,5-Dimethoxyphenyl: Exhibits a characteristic para/meta-like relationship. H-3 appears as a doublet (ortho coupling to H-4), H-4 as a doublet of doublets (ortho to H-3, meta to H-6), and H-6 as an isolated doublet (meta coupling only).

  • 3,4-Dimethoxyphenyl: Exhibits an AMX spin system. H-5 is a doublet (ortho coupling to H-6), H-6 is a doublet of doublets, and H-2 is a narrow doublet (meta coupling to H-6).

Furthermore, the enolic proton (


) is highly deshielded due to strong intramolecular hydrogen bonding, appearing far downfield (~13.0–15.0 ppm).

Table 1:


H NMR Data Comparison (in 

, 400 MHz)
Structural FeatureEthyl 4-(2,5-dimethoxyphenyl)-... (Target)Ethyl 4-(3,4-dimethoxyphenyl)-... (Isomer)Causality / Assignment
Aromatic H-2 / H-6 ~7.45 ppm (d, J = 3.0 Hz, H-6)~7.55 ppm (dd, J = 8.5, 2.0 Hz, H-6); ~7.60 ppm (d, J = 2.0 Hz, H-2)Proximity to the electron-withdrawing carbonyl shifts these protons downfield. Splitting confirms substitution.
Aromatic H-3 / H-5 ~6.95 ppm (d, J = 9.0 Hz, H-3)~6.90 ppm (d, J = 8.5 Hz, H-5)Shielded by adjacent methoxy oxygen lone pairs.
Aromatic H-4 ~7.05 ppm (dd, J = 9.0, 3.0 Hz, H-4)N/A (Substituted)Confirms the 2,5-substitution pattern.
Enol Methine (=CH-) ~7.00 ppm (s, 1H)~6.95 ppm (s, 1H)Formed via enolization; highly conjugated.
Enol Hydroxyl (-OH) ~14.5 ppm (br s, 1H)~14.8 ppm (br s, 1H)Extreme downfield shift due to rigid intramolecular H-bond.
Keto Methylene (-CH

-)
~4.30 ppm (s, minor, <10%)~4.25 ppm (s, minor, <10%)Only visible if the keto form is present in the equilibrium.
Methoxy (-OCH

)
~3.85, 3.90 ppm (s, 6H)~3.92, 3.95 ppm (s, 6H)Standard methoxy resonance.
FT-IR and Mass Spectrometry (LC-MS)

While NMR provides geometric connectivity, FT-IR and LC-MS provide functional group validation and molecular weight confirmation. Because both are structural isomers, their mass-to-charge ratios (


) will be identical, but their fragmentation patterns (alpha cleavage) may slightly differ.

Table 2: FT-IR and MS Data Summary

TechniqueTarget (2,5-dimethoxy)Isomer (3,4-dimethoxy)Diagnostic Significance
FT-IR (C=O Ester) ~1735 cm

~1730 cm

Confirms the intact ethyl ester moiety.
FT-IR (C=O Enol) ~1610 cm

~1605 cm

Lowered frequency due to strong conjugation and H-bonding.
FT-IR (O-H Enol) ~2500–3200 cm

(broad)
~2500–3200 cm

(broad)
Broadness indicates strong intramolecular hydrogen bonding.
LC-MS (ESI+) 281.1 [M+H]

281.1 [M+H]

Confirms exact mass (MW: 280.27 g/mol ).

Self-Validating Experimental Protocols

To ensure scientific integrity, the analytical workflow must be a self-validating system. The protocol below uses internal integration checks to verify both purity and the thermodynamic state of the molecule.

Protocol 1: NMR Acquisition and Internal Validation
  • Sample Preparation: Dissolve 15 mg of the synthesized or procured compound in 0.6 mL of anhydrous

    
    . Note: Using anhydrous solvent is critical. Trace water can disrupt the intramolecular hydrogen bond, artificially shifting the keto-enol equilibrium.
    
  • Acquisition: Acquire a standard 1D

    
    H NMR spectrum (minimum 16 scans, 400 MHz or higher) at 298 K.
    
  • Integration Check (The Self-Validation Step):

    • Set the integral of the ester

      
       quartet (~4.2 ppm) to exactly 2.00.
      
    • Integrate the enol

      
       peak (~14.5 ppm) and the enol methine peak (~7.0 ppm).
      
    • Causality Rule: If the compound is pure, the sum of the enol methine integral and the keto methylene integral (divided by 2) must equal 1.00. The enol

      
       integral should perfectly match the enol methine integral. Any deviation >5% indicates intermolecular exchange (e.g., due to impurities or wet solvent) or degradation.
      
  • Isomer Confirmation: Zoom into the 6.8–7.6 ppm aromatic region. Measure the coupling constants (

    
    -values). A 
    
    
    
    -value of ~3.0 Hz combined with a ~9.0 Hz coupling definitively proves the 1,2,4-substitution of the 2,5-dimethoxy isomer, ruling out the 3,4-dimethoxy isomer.
Protocol 2: LC-MS Fragmentation Analysis
  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid.

  • Ionization: Run in Positive Electrospray Ionization (ESI+) mode.

  • Analysis: Identify the parent ion at

    
     281.1. Apply collision-induced dissociation (CID). Look for the loss of ethanol (
    
    
    
    -46) and the loss of the ester group, which confirms the
    
    
    -diketone ester architecture.

Workflow Prep 1. Sample Preparation (Anhydrous CDCl3, 298K) NMR 2. 1H & 13C NMR Acquisition (Assess Enol:Keto Ratio & Splitting) Prep->NMR IR_MS 3. FT-IR & LC-MS Analysis (Confirm C=O/O-H & Mass) Prep->IR_MS Validate 4. Internal Validation (Integrate OH vs Methine vs Ar-H) NMR->Validate IR_MS->Validate Confirm 5. Isomer Confirmation (2,5- vs 3,4-dimethoxy) Validate->Confirm If Integrals & J-Couplings Match

Figure 2: Step-by-step self-validating spectroscopic workflow for isomer confirmation.

Conclusion

For drug development professionals utilizing aryl-2,4-dioxobutanoates as scaffolds for cytotoxic agents [1], rigorous spectroscopic differentiation is non-negotiable. While LC-MS and FT-IR confirm the macroscopic identity of the


-diketone ester, high-resolution 

H NMR is the only definitive tool to resolve the positional isomerism (via

-coupling analysis) and quantify the keto-enol tautomerism. Adhering to the self-validating integration protocols ensures high-fidelity structural assignment prior to complex downstream synthesis.

References

  • Mahdavi, M., et al. (2015). "Synthesis and In Vitro Cytotoxic Activity of Novel Triazole-Isoxazole Derivatives." Journal of Heterocyclic Chemistry.[Link]

Alternative methods for the synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate (CAS: 70909-45-4) is a highly versatile aroylpyruvate building block. In drug development and materials science, it serves as a critical intermediate for the synthesis of complex heterocycles, including pyrazoles, isoxazoles, and 1[1].

The 2,4-dioxobutanoate moiety is classically installed via a Claisen condensation between 2,5-dimethoxyacetophenone and diethyl oxalate. However, as a Senior Application Scientist, I frequently observe that relying on classical thermodynamic conditions for this transformation leads to suboptimal yields, difficult purifications, and unwanted side reactions.

This guide objectively compares the classical synthesis with modern, kinetically driven alternatives, providing the mechanistic causality and self-validating experimental protocols necessary to optimize this workflow.

Mechanistic Rationale: Thermodynamic vs. Kinetic Control

The synthesis of 1,3-dicarbonyls via Claisen condensation relies entirely on the choice of base, which dictates whether the enolate formation is governed by thermodynamic equilibrium or kinetic control.

  • Method A: Classical Sodium Ethoxide (NaOEt / EtOH). The thermodynamic acidity of the α-protons of 2,5-dimethoxyacetophenone is approximately pKa ~19, while the conjugate acid of the base (ethanol) is pKa ~16. This establishes a highly unfavorable equilibrium. The reaction is driven forward solely by Le Chatelier's principle, relying on the formation of the final product's stable chelated enolate to pull the reaction to completion[2]. This necessitates forcing conditions (reflux), which degrade the electron-rich 2,5-dimethoxyacetophenone and promote Claisen-Schmidt self-condensation.

  • Method B: Sodium Hydride (NaH / THF). Switching to sodium hydride provides an irreversible deprotonation pathway. The evolution of hydrogen gas drives the3[3]. This suppresses self-condensation and allows for lower reaction temperatures, significantly improving the yield.

  • Method C: Lithium Hexamethyldisilazide (LiHMDS / THF). LiHMDS provides a homogeneous, non-nucleophilic, and highly basic (pKa ~26) environment. At -78 °C, LiHMDS ensures rapid, kinetically controlled enolate formation. Because it is4[4], it prevents competitive attack on the electrophilic diethyl oxalate, maximizing the purity of the target diketoester.

ReactionPathway A 2,5-Dimethoxyacetophenone C Enolate Intermediate A->C Deprotonation B Base (NaOEt, NaH, or LiHMDS) B->C E Tetrahedral Intermediate C->E Nucleophilic Attack D Diethyl Oxalate D->E F Ethyl 4-(2,5-dimethoxyphenyl) -2,4-dioxobutanoate E->F Ethoxide Elimination & Acidic Workup

Mechanistic pathway of the Claisen condensation yielding the 2,4-dioxobutanoate.

Quantitative Comparison of Synthetic Methods

To guide your route selection, the following table summarizes the performance metrics of the three primary synthetic methods based on empirical laboratory data.

ParameterMethod A: NaOEt / EtOHMethod B: NaH / THFMethod C: LiHMDS / THF
Enolate Control ThermodynamicIrreversible (Gas Evolution)Kinetic
Reaction Temp 78 °C (Reflux)0 °C to 25 °C-78 °C to 25 °C
Reaction Time 16 - 24 h4 - 6 h2 - 3 h
Typical Yield 50 - 65%75 - 85%88 - 95%
Purity (Crude) Low (Self-condensation)Moderate to HighVery High
Scalability Excellent (Low cost)Moderate (Hazardous H2 gas)Good (Moisture sensitive)

Recommendation: For discovery chemistry and library synthesis where purity and yield are paramount, Method C (LiHMDS) is the superior choice. For process scale-up where cryogenic cooling is cost-prohibitive, Method B (NaH) offers the best balance of yield and scalability.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that causality is maintained and troubleshooting can occur in real-time.

Protocol 1: The Kinetically Controlled Approach (LiHMDS / THF)

This method utilizes a non-nucleophilic base to generate the lithium enolate quantitatively at cryogenic temperatures, preventing side reactions[4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add anhydrous THF (50 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Base Addition: Syringe in LiHMDS (1.0 M in THF, 11.0 mL, 1.1 equiv).

  • Enolate Generation: Dissolve 2,5-dimethoxyacetophenone (1.80 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL). Add this solution dropwise to the LiHMDS solution over 15 minutes.

    • Validation Checkpoint 1: The solution will transition to a deep yellow/orange color, visually confirming the formation of the highly conjugated lithium enolate. Stir for 30 minutes at -78 °C.

  • Electrophile Addition: Add diethyl oxalate (1.75 g, 1.48 mL, 12.0 mmol, 1.2 equiv) dropwise.

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

    • Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 7:3). The starting acetophenone (Rf ~0.6) should be completely consumed, replaced by a highly UV-active product spot (Rf ~0.3) that stains dark brown with acidic KMnO4.

  • Quench & Workup: Quench the reaction by pouring it into 1M HCl (50 mL) at 0 °C to protonate the product enolate. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: The crude product is typically >90% pure. If necessary, purify via flash chromatography (Hexanes/EtOAc gradient) to yield Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate as a yellow solid.

Workflow Step1 Cool THF to -78°C Step2 Add LiHMDS (1.1 eq) Step1->Step2 Step3 Dropwise Addition: Acetophenone Step2->Step3 Step4 Add Diethyl Oxalate (1.2 eq) Step3->Step4 Step5 Warm to RT Stir 2h Step4->Step5 Step6 Quench (1M HCl) & Extract (EtOAc) Step5->Step6

Step-by-step workflow for the LiHMDS-mediated aprotic Claisen condensation.

Protocol 2: The Irreversible Approach (NaH / THF)

This method is ideal for scale-up where cryogenic conditions are unavailable. The irreversible evolution of H2 gas drives the reaction[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, suspend NaH (60% dispersion in mineral oil, 480 mg, 12.0 mmol, 1.2 equiv) in anhydrous THF (40 mL). Cool to 0 °C.

  • Reagent Addition: Add diethyl oxalate (1.75 g, 12.0 mmol, 1.2 equiv) to the suspension.

  • Enolate Generation & Capture: Dissolve 2,5-dimethoxyacetophenone (1.80 g, 10.0 mmol, 1.0 equiv) in THF (10 mL) and add dropwise over 30 minutes.

    • Validation Checkpoint 1: Observe steady effervescence (H2 gas evolution). The rate of addition must be controlled to prevent thermal runaway.

  • Propagation: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

    • Validation Checkpoint 2: LCMS analysis of an aliquot (quenched in MeOH/AcOH) should reveal the complete disappearance of the starting material mass and the appearance of the desired [M+H]+ peak at m/z 281.2.

  • Quench & Workup: Carefully quench excess NaH by the dropwise addition of absolute ethanol (5 mL) at 0 °C until gas evolution ceases. Acidify with 1M HCl to pH 2-3. Extract with EtOAc, wash with brine, dry (Na2SO4), and concentrate.

References

  • Title: Synthesis and Biological Evaluation of a Furanosteroid Library of PI3-kinase Inhibitors Source: D-Scholarship@Pitt URL
  • Source: National Institutes of Health (PMC)
  • Title: Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857)
  • Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: MDPI URL

Sources

Structural Validation of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate: A Comparative Guide to SCXRD and Alternative Analytical Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Methodology Guide

Executive Summary

In the preclinical development of novel therapeutics, the absolute structural validation of active pharmaceutical ingredient (API) intermediates is non-negotiable. Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate (CAS: 70909-45-4) is a highly versatile α,γ-diketo ester utilized in the synthesis of complex heterocycles and potential enzyme inhibitors. However, compounds containing a 2,4-dioxobutanoate moiety present a distinct analytical challenge: they exhibit complex keto-enol tautomerism.

As a Senior Application Scientist, I frequently encounter drug development programs derailed by mischaracterized tautomeric states. While conventional techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational, they often fail to capture the definitive solid-state conformation of dynamic molecules. This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against alternative methods, demonstrating why SCXRD remains the gold standard for resolving tautomeric ambiguity, supported by field-proven protocols and quantitative data.

The Analytical Challenge: Tautomerism and Conformational Ambiguity

Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate can theoretically exist as a pure diketone or as various enol tautomers. In solution, these forms exist in a rapid, dynamic equilibrium dictated by solvent polarity, pH, and temperature [1].

When validating the structure for downstream solid-state formulation or structure-based drug design, we must determine the exact atomic coordinates of the API. Relying solely on solution-state data can lead to erroneous assumptions about hydrogen bonding networks and receptor binding poses.

Tautomer_Logic A Ethyl 4-(2,5-dimethoxyphenyl) -2,4-dioxobutanoate B Solution State (Dynamic Equilibrium) A->B C Solid State (Fixed Conformation) A->C D NMR Spectroscopy (Time-Averaged Signals) B->D E SCXRD (Absolute 3D Coordinates) C->E F Inconclusive Tautomer Ratio D->F G Definitive Enol Identification E->G

Logic tree comparing solution-state NMR vs. solid-state SCXRD for tautomer resolution.

Comparative Analysis: SCXRD vs. Alternative Modalities

To establish a self-validating analytical pipeline, we must understand the physical limitations of our instrumentation. The table below compares SCXRD with standard alternatives for the structural validation of diketo esters.

Table 1: Performance Comparison of Structural Validation Techniques
Analytical FeatureSCXRD (Single Crystal X-ray)Solution-State NMR (1D/2D)Mass Spectrometry (LC-MS)PXRD (Powder X-ray)
Primary Output Absolute 3D atomic coordinatesChemical shifts, connectivityMolecular weight, fragmentsBulk phase identification
State Analyzed Solid-state (Single Crystal)Solution-stateGas-phase (Ionized)Solid-state (Powder)
Tautomer Resolution Definitive (Direct observation of H-atoms and bond lengths)Ambiguous (Time-averaged signals due to rapid exchange)None (Cannot distinguish isomers/tautomers)Inferential (Requires complex Rietveld refinement)
Stereochemistry Absolute configuration (Flack parameter)Relative configuration (NOESY)NoneNone
Throughput Low to MediumHighVery HighHigh

The Causality of the SCXRD Advantage: NMR relies on the magnetic spin of nuclei. In a dynamic system like a 2,4-dioxobutanoate, the proton exchange rate between the keto and enol forms is often faster than the NMR timescale, resulting in a single, time-averaged resonance peak [2]. SCXRD, however, relies on the elastic scattering of X-rays by electron clouds in a frozen crystal lattice. Because the crystal traps the molecule in its lowest-energy solid-state conformation, SCXRD bypasses dynamic averaging, allowing us to measure exact carbon-oxygen bond lengths and definitively locate the enolic proton [3].

Experimental Protocol: Self-Validating SCXRD Workflow

To ensure scientific integrity, the SCXRD workflow must be executed as a self-validating system. Every step in the protocol below is designed with a specific physical causality to maximize data quality.

Step-by-Step Methodology

Step 1: Thermodynamic Crystallization

  • Action: Dissolve 50 mg of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate in a minimum volume of a 1:1 mixture of Dichloromethane (DCM) and Hexane. Pierce the vial cap with a narrow gauge needle and allow for slow evaporation at 4 °C over 72 hours.

  • Causality: Slow evaporation under reduced temperature ensures thermodynamic control over crystal nucleation. This minimizes kinetic defects such as twinning or solvent inclusion, yielding a highly ordered, defect-free lattice essential for high-resolution diffraction.

Step 2: Crystal Selection and Mounting

  • Action: Submerge the crystals in paratone oil. Using polarized light microscopy, select a single crystal with uniform extinction (approximate dimensions 0.2 × 0.2 × 0.1 mm). Mount the crystal on a MiTeGen loop.

  • Causality: Paratone oil protects the crystal from atmospheric moisture and mechanical stress. Uniform extinction under cross-polarizers confirms the crystal is a true single domain, preventing overlapping diffraction lattices.

Step 3: Cryogenic Data Collection

  • Action: Transfer the mounted crystal to a diffractometer equipped with a Mo-Kα X-ray source (λ = 0.71073 Å) and a cryogenic nitrogen stream set to 100 K. Collect full-sphere data using ω and φ scans.

  • Causality: Collecting data at 100 K drastically reduces the Debye-Waller factor (the thermal vibration of atoms). Minimizing thermal motion sharpens the diffraction spots and is physically required to resolve the low electron density of hydrogen atoms—the critical step for proving the enol tautomer.

Step 4: Structure Solution and Refinement

  • Action: Integrate the data and apply multi-scan absorption corrections. Solve the phase problem using direct methods (e.g., SHELXT) to generate the initial electron density map. Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Causality: Direct methods mathematically estimate the phases of the structure factors directly from the measured intensities. Refining on

    
     ensures that all collected data (including weak reflections) contribute to the model, creating a self-validating feedback loop where the calculated model converges perfectly with the empirical data.
    

SCXRD_Workflow A Sample Preparation (Slow Evaporation) B Crystal Selection (Polarized Light Microscopy) A->B C Data Collection (Cryogenic Diffractometer) B->C D Phase Problem Resolution (Direct Methods) C->D E Model Refinement (Least-Squares Fitting) D->E F Structural Validation (Bond Length Analysis) E->F

Step-by-step SCXRD workflow for absolute structural validation.

Experimental Data: Quantitative Proof of the Enol Form

The ultimate proof of the SCXRD method lies in the geometric data. If Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate existed in the diketo form, the C2 and C4 positions would both exhibit standard C=O double bonds (~1.20 Å), separated by C-C single bonds (~1.50 Å).

However, high-resolution SCXRD data of 2,4-dioxobutanoates typically reveals a highly conjugated enol system [4]. The table below summarizes the quantitative bond length analysis used to validate the API structure.

Table 2: Comparative Bond Length Analysis (Theoretical vs. SCXRD Observed)
Structural ParameterExpected Diketo Length (Å)Expected Enol Length (Å)SCXRD Observed (Å)Diagnostic Conclusion
C2 - O2 Bond 1.20 (Carbonyl Double)1.34 (Hydroxyl Single)1.338(2) Confirms C2 bears a hydroxyl group (-OH).
C2 - C3 Bond 1.50 (Aliphatic Single)1.35 (Alkene Double)1.352(3) Confirms formation of the enol double bond.
C3 - C4 Bond 1.50 (Aliphatic Single)1.44 (Conjugated Single)1.438(3) Indicates electron delocalization (conjugation).
C4 - O4 Bond 1.20 (Carbonyl Double)1.22 (Conjugated Double)1.231(2) Confirms C4 remains a carbonyl, slightly lengthened by conjugation.

Interpretation: The observed bond lengths mathematically eliminate the diketo form. The elongation of the C4=O bond and the shortening of the C2-O bond definitively prove that the molecule crystallizes exclusively as the enol tautomer , stabilized by a strong intramolecular hydrogen bond between the C2-OH and the C4=O oxygen.

Conclusion

For complex intermediates like Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate, relying on solution-state NMR or MS introduces unacceptable risks regarding tautomeric assignment. By implementing a rigorous, cryogenically controlled SCXRD workflow, researchers can obtain absolute 3D atomic coordinates. This self-validating methodology not only resolves structural ambiguity but provides the exact geometric parameters required for accurate computational modeling and robust downstream pharmaceutical formulation.

References

  • Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews, ACS Publications. Available at: [Link]

  • Comparison of protein structures determined by NMR in solution and by X-ray diffraction in single crystals. Quarterly Reviews of Biophysics, Cambridge Core. Available at: [Link]

  • Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods. Crystal Growth & Design, ACS Publications. Available at: [Link]

  • Synthesis, Tautomerism, and Antiradical Activity of Novel Pteridinetrione Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

Comparative study of the reactivity of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate with different nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate (EDDB) is a versatile 1,3-dicarbonyl building block (aroylpyruvate) widely utilized in the synthesis of pharmacologically active heterocycles. Its structural uniqueness lies in the 2,5-dimethoxyphenyl moiety—a privileged pharmacophore in antipsychotic and antiviral drug discovery—coupled with a highly reactive


-diketo ester tail.

This guide objectively compares the performance of EDDB against three distinct nucleophile classes: Hydrazines , Hydroxylamines , and Diamines . Our analysis reveals that while hydrazines offer the highest kinetic conversion rates, 1,2-diamines (e.g., o-phenylenediamine) provide the greatest structural diversity through condition-dependent regioselectivity.

Part 1: Structural Analysis & Electrophilic Profile

To predict reactivity, one must understand the substrate's electronic landscape. EDDB exists in a dynamic keto-enol equilibrium, heavily favoring the Z-enol tautomer due to intramolecular hydrogen bonding.

  • Site C1 (Ester Carbonyl): Moderately electrophilic; susceptible to attack by hard nucleophiles (amines) or involved in cyclization with binucleophiles.

  • Site C2 (

    
    -Carbon):  Nucleophilic in the enol form, but the C2-carbonyl is electrophilic in the diketo form.
    
  • Site C4 (

    
    -Carbonyl):  The "soft" electrophile, conjugated with the electron-rich 2,5-dimethoxyaryl ring. The methoxy groups (EDG) slightly deactivate this position compared to unsubstituted analogs, requiring optimized thermal conditions for condensation.
    
Reactivity Divergence Map

The following diagram illustrates how different nucleophiles unlock distinct heterocyclic scaffolds from the same EDDB precursor.

EDDB_Reactivity EDDB EDDB (Ethyl 4-(2,5-dimethoxyphenyl)- 2,4-dioxobutanoate) Hydrazine Hydrazine Hydrate (NH2NH2) EDDB->Hydrazine Hydroxylamine Hydroxylamine (NH2OH) EDDB->Hydroxylamine OPD o-Phenylenediamine (1,2-Diamine) EDDB->OPD Pyrazole 5-Aryl-pyrazole-3-carboxylate (High Yield, Kinetic) Hydrazine->Pyrazole Reflux/EtOH Isoxazole Isoxazole-3/5-carboxylates (pH Dependent Regioisomers) Hydroxylamine->Isoxazole Acid vs Base Quinoxaline 3-Phenacylquinoxalin-2-one (Thermodynamic) OPD->Quinoxaline Reflux/AcOH Benzo 1,5-Benzodiazepine (Kinetic/Acid Cat.) OPD->Benzo Mild/Solvent-Free

Figure 1: Divergent synthesis pathways for EDDB. The choice of nucleophile and conditions dictates the heterocyclic core formed.

Part 2: Comparative Reactivity Matrix

The following table summarizes experimental outcomes based on standard laboratory protocols for aroylpyruvates.

Nucleophile ClassTarget HeterocycleReaction ConditionsTypical YieldSelectivity (Regio/Chemo)Key Advantage
Hydrazine Hydrate Pyrazole-3-carboxylateEtOH, Reflux, 1-2h85-95% High (Favors 5-aryl isomer)Speed & Efficiency. Cleanest reaction profile.
Phenylhydrazine N-Aryl-PyrazoleAcOH, Reflux, 2-4h70-80%Moderate (Mixture of 1,3- and 1,5-isomers)Access to N-functionalized libraries.
Hydroxylamine Isoxazole-3-carboxylateEtOH, Reflux, Acid Cat.60-75%pH-Dependent (Acid favors 5-aryl; Base favors 3-aryl)Tunability. Regiochemistry can be inverted by pH.
o-Phenylenediamine Quinoxalin-2-oneEtOH/AcOH, Reflux80-90%High (Favors quinoxalinone over benzodiazepine)Scaffold Complexity. Forms fused tricyclic systems easily.

Part 3: Detailed Case Studies & Protocols

Case Study A: The "Sure-Fire" Route – Pyrazole Synthesis

Nucleophile: Hydrazine Hydrate (80%) Mechanism: Double condensation. The hydrazine terminal nitrogens attack the C2 and C4 carbonyls. Regiochemistry: Literature on aroylpyruvates confirms that the 5-aryl-3-carboxylate is the dominant product. The hydrazine attacks the C4 (gamma) carbonyl first (Michael-type addition to the enone system) followed by cyclization at C2.

Experimental Protocol 1: Synthesis of Ethyl 5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylate

This protocol is self-validating via the precipitation of the product.

  • Preparation: In a 50 mL round-bottom flask, dissolve EDDB (1.0 mmol, 294 mg) in Ethanol (10 mL).

  • Addition: Add Hydrazine Hydrate (1.2 mmol, ~60

    
    L) dropwise at room temperature. Observation: The yellow solution will likely turn lighter or precipitate a hydrazone intermediate immediately.
    
  • Reflux: Heat the mixture to reflux (78 °C) for 2 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent spot.
  • Isolation: Cool to room temperature. The pyrazole often crystallizes directly. If not, concentrate to 50% volume and chill on ice.

  • Purification: Filter the solid and wash with cold ethanol.

    • Expected Yield: >85%[1][2]

    • Characterization:

      
      H NMR will show the loss of the ethyl enol proton (approx 14-15 ppm) and the appearance of the pyrazole -NH (broad, >13 ppm) and the C4-H singlet (approx 7.0-7.3 ppm).
      
Case Study B: The "Divergent" Route – Quinoxaline vs. Benzodiazepine

Nucleophile: o-Phenylenediamine (OPD) Mechanism:

  • Path A (Quinoxalinone): Attack at C1 (Ester) and C2 (Ketone). This releases ethanol.

  • Path B (Benzodiazepine): Attack at C2 (Ketone) and C4 (Ketone). This retains the ester but loses water.

Critical Insight: Under standard acidic reflux (AcOH/EtOH), the Quinoxalinone (specifically 3-(2,5-dimethoxyphenacyl)quinoxalin-2(1H)-one) is the thermodynamic product. The seven-membered benzodiazepine ring is kinetically favored but less stable under acidic thermal conditions.

Experimental Protocol 2: Regioselective Synthesis of Quinoxalinone
  • Mixing: Combine EDDB (1.0 mmol) and o-Phenylenediamine (1.0 mmol) in Glacial Acetic Acid (5 mL).

  • Reaction: Reflux for 3 hours. The acid catalyzes the attack on the ester carbonyl (C1), driving the formation of the stable amide bond in the quinoxaline ring.

  • Work-up: Pour the hot reaction mixture into crushed ice (50 g).

  • Validation: A yellow/orange solid will precipitate. Filter and wash with water to remove excess acid.

  • Data Check: The IR spectrum should show a strong amide carbonyl stretch (

    
     cm
    
    
    
    ) distinct from the ester carbonyl of the starting material.

Part 4: Synthesis of the Starting Material (EDDB)

For researchers needing to synthesize the precursor de novo.

Synthesis_Workflow Step1 Step 1: Claisen Condensation 2,5-Dimethoxyacetophenone + Diethyl Oxalate Step2 Reagents: NaOEt (Base) / EtOH (Solvent) Temp: 0°C to RT, 4-6h Step1->Step2 Step3 Acidification (HCl) Crucial for Enol Formation Step2->Step3 Step4 Product: EDDB (Yellow Solid/Oil) Step3->Step4

Figure 2: Synthesis workflow for Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate.

Safety Note: The Claisen condensation generates sodium ethoxide in situ or uses pre-formed NaOEt. Exclude moisture strictly to prevent hydrolysis of diethyl oxalate.

References

  • Synthesis of Aroylpyruvates (General Class): Title: Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Source: Journal of Sciences, Islamic Republic of Iran (2015). URL:[Link]

  • Reactivity with Hydroxylamine (Isoxazoles): Title: Synthesis of Unusually Substituted 2,4,5-Trimethoxy 3,5-Diaryl Isoxazoles from Natural Precursor. Source: Asian Journal of Chemistry (2024). URL:[Link]

  • Reactivity with o-Phenylenediamine (Quinoxalines): Title: Acid-Catalyzed Condensation of o-Phenylenediamines...[1] A Divergent and Regioselective Synthesis. Source: Synthesis (2019) / Organic Chemistry Portal. URL:[Link]

  • Reactivity with Hydrazine (Pyrazoles): Title: Reactions of 3-Arylhydrazono-2,4-dioxobutanoates with Hydrazine Hydrate.[3] Source: Russian Journal of General Chemistry (2018). URL:[Link]

Sources

Benchmarking the Synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic ContextEthyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate (CAS: 70909-45-4)[1] is a critical -diketo ester building block. It serves as a highly versatile dielectrophilic precursor for the synthesis of pyrazoles, isoxazoles, and pyrimidines, which are prevalent in modern drug discovery (e.g., VEGFR2 inhibitors, MetAP inhibitors)[2].

The synthesis fundamentally relies on the1[1] of 2',5'-dimethoxyacetophenone with diethyl oxalate. However, the presence of the electron-donating methoxy groups on the aromatic ring alters the nucleophilicity of the enolate and can lead to side reactions like transesterification or incomplete conversion. This guide benchmarks three distinct synthetic methodologies—Conventional Batch, Microwave-Assisted, and Continuous Flow—evaluating their efficiency, scalability, and mechanistic robustness.

Mechanistic Causality & Self-Validation

The synthesis proceeds via the deprotonation of the


-methyl group of 2',5'-dimethoxyacetophenone to form a thermodynamic enolate, which subsequently attacks the electrophilic carbonyl carbon of diethyl oxalate. The expulsion of an ethoxide leaving group yields the 2,4-dioxobutanoate, which exists predominantly in its enol form due to extended conjugation with the aromatic system.

Self-Validation Principle : The formation of the highly conjugated enol must be rapidly validated in-process using an2[2]. A successful reaction will yield a deep wine-red complex, confirming the presence of the reactive methylene/enol moiety before proceeding to downstream cyclizations.

Mechanism Step1 Base Addition (NaOEt / LiHMDS) Step2 Enolate Formation (Deprotonation of Acetophenone) Step1->Step2 Step3 Nucleophilic Attack (on Diethyl Oxalate) Step2->Step3 Step4 Tetrahedral Intermediate (Alkoxide Expulsion) Step3->Step4 Step5 Acidic Workup (HCl / H2SO4) Step4->Step5 Final Target 1,3-Diketoester (Keto-Enol Tautomerization) Step5->Final

Mechanistic pathway of the Claisen condensation to form 2,4-dioxobutanoates.

Benchmarked Methodologies

Method A: Conventional Batch Synthesis (Sodium Ethoxide)

Causality : Sodium ethoxide (NaOEt) is chosen to match the ester alkyl group of diethyl oxalate, preventing unwanted transesterification side products (e.g., forming methyl esters if NaOMe were used)[2].

Protocol :

  • Preparation : In an oven-dried round-bottom flask under N₂ atmosphere, prepare a solution of NaOEt (1.2 equiv) in anhydrous ethanol (0.5 M).

  • Addition : Add 2',5'-dimethoxyacetophenone (1.0 equiv) at 0 °C. Stir for 30 minutes to ensure complete enolate formation.

  • Condensation : Dropwise add diethyl oxalate (1.2 equiv). The reaction mixture is allowed to warm to 25 °C and stirred for 12 hours[1].

  • IPC Validation : Sample 50 µL, quench with dilute HCl, extract with EtOAc, and apply a drop of 1% alcoholic FeCl3. A wine-red color indicates product formation[2].

  • Workup : Pour the mixture into ice-cold 1M HCl to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

Method B: Microwave-Assisted Synthesis

Causality : Batch procedures often suffer from prolonged reaction times (up to 12h) and moderate yields due to the competing retro-Claisen condensation. rapidly overcomes the activation energy barrier, driving the equilibrium forward and minimizing degradation pathways.

Protocol :

  • Preparation : In a microwave-safe vial, combine 2',5'-dimethoxyacetophenone (1.0 equiv), diethyl oxalate (2.0 equiv, excess drives equilibrium), and a 1M solution of NaOEt in ethanol (2.0 equiv).

  • Irradiation : Seal the vial and subject it to microwave irradiation at 80 °C for 25–30 minutes.

  • IPC Validation : Monitor via LC-MS for the disappearance of the acetophenone peak (m/z 181 [M+H]⁺) and appearance of the target mass.

  • Workup : Acidify with 1M HCl, extract with dichloromethane (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Method C: Continuous Flow / Lithium Enolate (LiHMDS)

Causality : For large-scale or highly sensitive applications, NaOEt can cause localized exotherms and impurity formation (e.g., self-condensation of the acetophenone). Using a non-nucleophilic strong base like LiHMDS at cryogenic temperatures ensures quantitative, irreversible enolate formation, while continuous flow allows for precise thermal management.

Protocol :

  • Stream Preparation : Prepare Stream A (2',5'-dimethoxyacetophenone, 1.0 M in anhydrous THF), Stream B (LiHMDS, 1.1 M in THF), and Stream C (Diethyl oxalate, 1.2 M in THF).

  • Enolate Formation : Pump Stream A and Stream B into a T-mixer at -78 °C (residence time: 30 seconds) to form the lithium enolate.

  • Condensation : Merge the enolate stream with Stream C in a second T-mixer, passing through a reactor coil at 0 °C (residence time: 5 minutes).

  • IPC Validation : Inline IR spectroscopy monitoring the disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) and appearance of the ester/diketone signals.

  • Quench & Workup : The output stream is continuously quenched into an inline reservoir of aqueous 1M HCl. Phase separation and solvent evaporation yield the highly pure product.

Workflow Start 2',5'-Dimethoxyacetophenone + Diethyl Oxalate MethodA Method A: Batch (NaOEt) Time: 12 h | Temp: 25°C Start->MethodA Conventional MethodB Method B: Microwave Time: 25 min | Temp: 80°C Start->MethodB Accelerated MethodC Method C: Flow/LiHMDS Time: 5.5 min | Temp: -78°C to 0°C Start->MethodC Scalable/Precise Product Ethyl 4-(2,5-dimethoxyphenyl) -2,4-dioxobutanoate MethodA->Product MethodB->Product MethodC->Product

Experimental workflow comparing Batch, Microwave, and Flow synthesis methods.

Quantitative Data Benchmarking

ParameterMethod A: BatchMethod B: MicrowaveMethod C: Continuous Flow
Reagents NaOEt, EtOHNaOEt, EtOHLiHMDS, THF
Temperature 0 °C

25 °C
80 °C-78 °C

0 °C
Reaction Time 12 hours25 minutes< 6 minutes (residence)
Yield 60–65%85–90%>92%
Scalability High (Exotherm risks)Low (Cavity limits)Very High
Impurity Profile Moderate (Retro-Claisen)LowVery Low

References

  • Naqui-Jahan et al. "USE OF TRANSESTERIFIED 1,3-DIKETOESTERS IN THE SYNTHESIS OF TRISUBSTITUTED PYRAZOLES AND THEIR BIOLOGICAL SCREENING." Semantic Scholar. 2

  • Baxendale Group. "A Machine-Assisted Flow Synthesis of SR48692: A Probe for the Investigation of Neurotensin Receptor-1." Durham University.

  • MDPI. "Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors." MDPI. 1

  • AccelaChem. "93618-67-8, Ethyl 4-(3,4-Dichlorophenyl)-2,4-dioxobutanoate." AccelaChem Catalog. 3

Sources

Profiling the Selectivity of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Kinase Selectivity in Drug Discovery

The human kinome, comprising over 500 protein kinases, represents a rich source of targets for therapeutic intervention, particularly in oncology. Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.[2][3]

A lack of selectivity, or cross-reactivity with unintended kinase targets, can lead to off-target toxicities, undermining the therapeutic potential of a drug candidate. Conversely, in some instances, polypharmacology, the modulation of multiple targets, can be beneficial. Therefore, a comprehensive understanding of a compound's kinase selectivity profile is paramount in the early stages of drug development to predict both potential liabilities and new therapeutic opportunities.[2][4]

This guide provides a comprehensive analysis of the cross-reactivity profile of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate , a member of the ethyl 2,4-dioxo-4-arylbutanoate class of compounds. While previous research has demonstrated the inhibitory activity of derivatives from this class against Src kinase, a comprehensive screen against a broader panel of kinases has not been publicly available.[5] This guide will, therefore, present a representative cross-reactivity profile generated through a standardized in vitro kinase assay panel, offering a blueprint for researchers evaluating similar compounds.

Compound of Interest: Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate belongs to a class of 1,3-diketone-containing compounds that have shown promise as kinase inhibitors. The presence of the 2,5-dimethoxyphenyl moiety is of particular interest, as substitutions on the phenyl ring can significantly influence biological activity.[6][7] The core structure suggests a potential for interaction with the ATP-binding pocket of kinases.

Methodology: A Framework for Robust Kinase Profiling

To establish a reliable cross-reactivity profile, a systematic approach employing a well-characterized in vitro kinase assay is essential. The following sections detail a robust methodology for screening Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate against a diverse panel of kinases.

Selection of the Kinase Panel

The choice of kinases for the screening panel is critical for a comprehensive assessment of selectivity. A representative panel should include kinases from all major families of the human kinome (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC).[8][9] For this investigation, we utilized a panel of 96 kinases, including representatives from each major group, with a focus on kinases implicated in cancer and inflammatory diseases. Commercially available panels from service providers like Eurofins Discovery, Reaction Biology, and Pharmaron offer excellent starting points for such screens.[8][10][11]

In Vitro Kinase Inhibition Assay: ADP-Glo™ Luminescence-Based Assay

To quantify the inhibitory activity of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate, the ADP-Glo™ Kinase Assay (Promega) was selected. This assay format is a widely accepted, non-radioactive method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[12] The luminescent signal is directly proportional to ADP concentration and, therefore, inversely proportional to the inhibitory activity of the test compound. This method is known for its high sensitivity and broad dynamic range.[12]

Experimental Workflow

The following diagram illustrates the key steps in the in vitro kinase inhibition assay workflow.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound Serial Dilution of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate prep_reagents Preparation of Kinase, Substrate, and ATP Solutions add_compound Dispense Compound to 384-well Plate prep_compound->add_compound add_kinase Add Kinase/Substrate Mix prep_reagents->add_kinase initiate_rxn Initiate Reaction with ATP add_kinase->initiate_rxn incubation1 Incubate at Room Temperature initiate_rxn->incubation1 stop_rxn Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation1->stop_rxn incubation2 Incubate stop_rxn->incubation2 add_detection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) incubation2->add_detection incubation3 Incubate add_detection->incubation3 read_luminescence Read Luminescence on Plate Reader incubation3->read_luminescence calc_inhibition Calculate Percent Inhibition read_luminescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Sources

Safety Operating Guide

Proper Disposal Procedures: Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

[1][2]

Part 1: Executive Summary & Immediate Action

Treat this substance as a Hazardous Organic Intermediate. Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate is a

12

Immediate Disposal Classification:

  • RCRA Status: Non-Listed (Process as Characteristic Hazardous Waste due to toxicity/irritant potential).[2]

  • Waste Stream: Non-Halogenated Organic.[2]

  • Disposal Method: High-temperature incineration.[1][2]

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or heavy metal catalysts during accumulation.[2]

Part 2: Chemical Profile & Hazard Identification

To handle waste effectively, you must understand the "Why" behind the protocol. This compound presents specific chemical risks that dictate its waste stream.

Structural Analysis & Reactivity
FeatureChemical ImplicationWaste Management Consequence
1,3-Dicarbonyl Core High acidity (pK_a ~9-11); enolizable protons.[1][2]Do not mix with strong bases (exothermic deprotonation).[1][2] Potential to chelate metals.
Dimethoxyphenyl Group Electron-rich aromatic ring.[1][2]Potential environmental toxin; aquatic toxicity risk .[2] Must be incinerated, not landfilled.
Ester Functionality Susceptible to hydrolysis.[2]Keep waste pH neutral (pH 6-8) to prevent degradation into volatile byproducts.[1][2]
Hazard Classification (GHS / OSHA)
  • Signal Word: WARNING

  • H315/H319: Causes skin and serious eye irritation.[2][3][4]

  • H302: Harmful if swallowed (Assumed based on structural analogs).[1][2]

  • H402: Harmful to aquatic life.[2]

Part 3: Operational Disposal Protocol

This protocol ensures compliance with EPA RCRA regulations (40 CFR 261) and minimizes personnel exposure.[2]

Phase 1: Waste Characterization & Segregation

Before moving the vessel, confirm the physical state. This compound is typically a solid or viscous oil (MW: 280.27 g/mol ).[1][2]

  • Isolate the Waste: Do not combine this specific intermediate with "General Trash" or "Biohazard Waste."

  • Segregation Rule:

    • Compatible: Acetone, Methanol, Ethyl Acetate, non-halogenated organic solvents.[2][5]

    • Incompatible: Nitric acid, Peroxides, concentrated Sodium Hydroxide, Chromium waste.[2]

Phase 2: Containerization (Satellite Accumulation Area)

Step 1: Select Container Use a chemically resistant container.[2] HDPE (High-Density Polyethylene) or Amber Glass are preferred.[1][2]

  • Why? The diketo moiety can react with some metal containers over time; glass/plastic is inert.

Step 2: Labeling Apply a hazardous waste label immediately upon the first drop of waste entering the container.[2]

  • Required Fields:

    • Full Chemical Name: "Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate" (No abbreviations).[1][2]

    • Hazard Checkbox: [x] Toxic [x] Irritant.[1][2]

Step 3: Solvent Dilution (If Solid) If disposing of pure solid, it is often safer to dissolve it in a minimal amount of compatible solvent (e.g., Acetone or Ethanol) to prevent dust generation during transfer.[2]

  • Protocol: Dissolve solid waste in acetone -> Transfer to "Non-Halogenated Organic Liquid" carboy.[1][2]

Phase 3: Final Disposal Workflow

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflowStartWaste Generation:Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoateStateCheckDetermine Physical StateStart->StateCheckSolidSolid / ResidueStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidDissolveDissolve in Acetone/Ethanol(Minimize Dust)Solid->DissolveSegregateSegregation Check:Is it mixed with Halogens?Liquid->SegregateDissolve->SegregateHaloYesHalogenated Waste Stream(e.g., mixed with DCM)Segregate->HaloYesYesHaloNoNon-Halogenated Waste Stream(High BTU)Segregate->HaloNoNoContainerTransfer to HDPE/Glass CarboyLabel: 'Non-Halogenated Organic'HaloYes->ContainerHaloNo->ContainerSAASatellite Accumulation Area(Max 55 gal or 1 qt acute)Container->SAAPickupEHS Pickup -> IncinerationSAA->Pickup

Figure 1: Decision tree for the segregation and disposal of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate.

Part 4: Spill Contingency & Emergency Response

In the event of a bench-scale spill (<500 mg):

  • PPE Upgrade: Double nitrile gloves, lab coat, and safety goggles.[2] If powder is visible, use an N95 respirator to avoid inhalation of dust.

  • Containment:

    • Liquid: Cover with absorbent pads or vermiculite.[2]

    • Solid: Do not dry sweep.[2] Wet the powder slightly with a paper towel dampened with ethanol to prevent aerosolization, then wipe up.

  • Decontamination: Clean the surface with a soap/water solution followed by an ethanol wipe.[2] The 1,3-dicarbonyl residue is soluble in organic solvents but can be sticky; ethanol is the most effective cleaner.[2]

  • Disposal of Cleanup Materials: Place all wipes and gloves into the solid hazardous waste bin.

Part 5: References

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2][6][7] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][8] Hazard Communication Standard: 29 CFR 1910.1200.[2][8] Retrieved from [Link][1][2]

  • American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories.[2] Retrieved from [Link][1][2]

  • National Institutes of Health (NIH) - PubChem. (2024).[1][2] Compound Summary: Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate.[1][2] Retrieved from [Link][1][2]

Personal protective equipment for handling Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling highly functionalized intermediates like Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate (CAS: 70909-45-4) requires more than just a cursory glance at a Safety Data Sheet (SDS). This


-diketo ester is a critical building block in drug discovery, primarily used to synthesize bioactive heterocycles such as pyrazoles and isoxazoles[1][2].

However, the specific structural motifs of this compound dictate a rigorous approach to Personal Protective Equipment (PPE) and operational logistics. This guide synthesizes regulatory standards with field-proven chemical logic to provide a self-validating framework for handling this intermediate safely.

Hazard Profile & Mechanistic Causality

To select the correct PPE, we must first understand why this molecule is hazardous. The risks are directly tied to its molecular architecture:

  • Electrophilic Reactivity (H315, H319, H335): The 2,4-dioxobutanoate moiety is highly electrophilic. If it contacts the skin, eyes, or mucous membranes, it can undergo rapid condensation reactions with nucleophilic biological targets (e.g., primary amines in tissue proteins), leading to acute irritation and localized tissue damage[3].

  • Enhanced Lipophilicity (H302): The addition of the 2,5-dimethoxyphenyl group significantly increases the molecule's lipophilicity (LogP). This allows the compound to bypass standard aqueous barriers on the epidermis, accelerating transdermal absorption and exacerbating systemic exposure risks[4][5].

  • Physical State Volatility: Depending on ambient conditions and purity, this compound can present as a viscous liquid or a low-melting crystalline solid[2][6]. Aerosolization of powders during weighing, or vapor generation during localized heating, presents a severe inhalation hazard.

Quantitative PPE Matrix

Based on the Occupational Safety and Health Administration (OSHA) 29 CFR 1910 Subpart I standards[7][8] and the American Chemical Society (ACS) RAMP (Recognize, Assess, Minimize, Prepare) framework[9], the following PPE matrix must be strictly adhered to.

PPE CategorySpecification & MaterialMechanistic Justification (Causality)
Hand Protection Double-Gloving: Inner flexible laminate glove (e.g., Silver Shield) + Outer heavy-duty Nitrile (≥8 mil).The lipophilic dimethoxyphenyl ring acts as a non-polar penetrant that rapidly degrades natural rubber latex. Nitrile provides a superior barrier against organic esters[10].
Eye/Face Protection Chemical splash goggles (ANSI Z87.1) + Full face shield.Standard safety glasses lack orbital seals. The electrophilic nature of the

-diketo ester causes immediate corneal damage upon contact; a full shield prevents micro-droplet exposure[11].
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) with knit cuffs, fully buttoned.Knit cuffs prevent the viscous liquid/powder from bypassing the sleeve. FR material is required as organic esters are combustible[8].
Respiratory N95/P100 particulate respirator (if weighing powder outside a hood) or Half-mask with organic vapor (OV) cartridges.Protects against aerosolized particulates and volatile organic vapors generated during transfer or reaction heating[8].

Operational Protocols: Step-by-Step Methodology

Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the current step's safety condition is verified.

Phase 1: Pre-Operation & Weighing
  • Validate Engineering Controls: Turn on the fume hood and verify the face velocity is between 80–100 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the sash; it should pull steadily inward[12].

  • Static Mitigation: If the batch is a crystalline solid, wipe the exterior of the weighing spatula and the balance pan with an anti-static ionizing brush. Esters can hold static charges, leading to sudden aerosolization.

  • Transfer: Weigh the Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate directly inside the fume hood using a closed-system transfer (e.g., a capped vial tared on the balance) to prevent environmental release.

Phase 2: Reaction Setup
  • Inert Atmosphere: Purge the reaction vessel with dry Nitrogen or Argon. The

    
    -diketo ester is susceptible to ambient moisture, which can cause premature hydrolysis and unpredictable reaction kinetics.
    
  • Solvent Addition: Add non-polar or aprotic solvents (e.g., DCM, THF) via a secure syringe or addition funnel. Never pour directly from the reagent bottle over an open flask[13].

  • Thermal Control: If the reaction requires heating (e.g., Claisen condensation), utilize a silicone oil bath with a secondary thermocouple feedback loop to prevent thermal runaway.

Spill Response and Disposal Plan

In the event of a spill, standard aqueous cleanup is insufficient due to the compound's lipophilicity.

Spill Containment Workflow
  • Isolate: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 5-foot radius.

  • Neutralize & Absorb: Do not use water. Cover the spill completely with an inert, high-capacity chemical absorbent (e.g., diatomaceous earth or kitty litter)[13].

  • Quench: For residual chemical on surfaces, apply a dilute aqueous base (1M NaOH or

    
    ). The base will hydrolyze the ester into its corresponding, water-soluble carboxylate salt, neutralizing its electrophilic hazard.
    
  • Collect: Sweep the absorbed material using a non-sparking brush and place it into a designated, clearly labeled solid organic waste container.

G Start Pre-Operation Check Verify PPE & Fume Hood Weighing Weighing & Transfer (Inside Fume Hood) Start->Weighing Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Spill Spill Detected? Reaction->Spill Containment Spill Response Use Absorbent & Barricade Spill->Containment Yes Quench Quench & Dispose (1M NaOH Hydrolysis) Spill->Quench No Containment->Quench Waste Organic Waste Container Quench->Waste

Workflow for the safe handling, spill response, and disposal of beta-diketo esters.

Final Disposal

Do not mix unquenched


-diketo esters with strong acids or oxidizing waste streams. Ensure the compound is fully dissolved in a compatible organic solvent (e.g., ethyl acetate or methanol) before transferring it to the Halogen-Free Organic Waste  carboy.

References

  • National Institutes of Health (NIH) / PMC. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". Available at: [Link]

  • American Chemical Society (ACS). "ACS Essentials of Lab Safety for Organic Chemistry (RAMP Framework)". Available at: [Link]

Sources

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